Product packaging for 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol(Cat. No.:CAS No. 59565-53-6)

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Cat. No.: B1268699
CAS No.: 59565-53-6
M. Wt: 193.23 g/mol
InChI Key: ZLHDTOUWXDZDGO-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is a useful research compound. Its molecular formula is C8H7N3OS and its molecular weight is 193.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3OS B1268699 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol CAS No. 59565-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHDTOUWXDZDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419970
Record name 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol
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Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59565-53-6
Record name 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59565-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-thiadiazole scaffold, which is a key pharmacophore in a variety of therapeutic agents. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Chemical Profile

PropertyValue
IUPAC Name This compound
CAS Number 59565-53-6[1]
Molecular Formula C₈H₇N₃OS[1]
Molecular Weight 193.23 g/mol [1]
Appearance Off-white to pale yellow solid (typical)

Synthesis Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the cyclization of a thiosemicarbazide derivative. Two common methods are presented below.

Method A: Oxidative Cyclization of Thiosemicarbazone

This method involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then oxidatively cyclized.

Experimental Protocol:

  • Thiosemicarbazone Formation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol. Add a solution of thiosemicarbazide (1.0 eq) in warm water with stirring. A catalytic amount of acetic acid may be added to facilitate the reaction. The mixture is typically stirred at room temperature for 2-4 hours, during which the thiosemicarbazone product precipitates. The solid is collected by filtration, washed with cold ethanol, and dried.

  • Oxidative Cyclization: The dried thiosemicarbazone (1.0 eq) is suspended in a suitable solvent such as ethanol. An oxidizing agent, for instance, tert-butyl hydroperoxide (TBHP, 70% aqueous solution) (1.0 eq), is added portion-wise.[1] The reaction mixture is stirred at room temperature for approximately 4 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water.[1] The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, and concentrated in vacuo.[1] The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.[1]

Method B: Cyclization of 4-Hydroxybenzoic Acid with Thiosemicarbazide

This approach involves the direct cyclization of 4-hydroxybenzoic acid with thiosemicarbazide in the presence of a strong acid, which acts as both a catalyst and a dehydrating agent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 4-hydroxybenzoic acid (1.0 eq) and thiosemicarbazide (1.0 eq) is prepared.

  • Cyclization: Concentrated sulfuric acid is carefully added in excess. The mixture is heated to reflux for several hours. The reaction should be monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried. The crude product can be recrystallized from a suitable solvent such as ethanol to afford the purified this compound.

Characterization Data

Spectroscopic Data for the Schiff Base Derivative

The following data is for 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol.

TechniqueObserved Peaks/Signals
FT-IR (KBr, cm⁻¹) 3215 (O-H), 3047 (Ar C-H), 1668 (C=N, imine), 1598 (O-H bending), 1516, 1454 (C=C aromatic), 1315 (C-N), 1286 (N-N), 702 (C-S)
¹H NMR (500 MHz, DMSO-d₆), δ (ppm) 10.65 (s, 2H, -OH), 9.79 (s, 1H, -N=CH-), 7.77 (d, J=8.75 Hz, 4H, Ar-H), 6.95 (d, J=8.75 Hz, 4H, Ar-H)
¹³C NMR (125 MHz, DMSO-d₆), δ (ppm) 191.44 (C5-thiadiazole), 173.12 (C2-thiadiazole), 163.82 (Ar-C-O and C=N), 132.58 (Ar-C), 128.87 (Ar-CH), 116.31 (Ar-CH)

Note: The spectral data provided is for a derivative and should be used as a reference for the characterization of this compound.

Visualized Synthesis Workflow and Potential Biological Action

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the oxidative cyclization route.

G Synthesis Workflow of this compound cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification cluster_3 Final Product A 4-Hydroxybenzaldehyde C Thiosemicarbazone Formation A->C B Thiosemicarbazide B->C D Oxidative Cyclization (e.g., with TBHP) C->D E Work-up D->E F Column Chromatography E->F G This compound F->G

Caption: General synthesis workflow for this compound.

Postulated Mechanism of Action

Derivatives of 2-amino-1,3,4-thiadiazole have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects.[2][3] While the precise signaling pathways for this compound are not yet elucidated, a plausible mechanism of antibacterial action, based on related compounds, involves the inhibition of essential bacterial enzymes.

G Postulated Antibacterial Mechanism of Action A This compound B Bacterial Cell A->B Penetrates D Inhibition of Enzyme Activity A->D Inhibits C Essential Bacterial Enzyme (e.g., DNA gyrase, Dihydrofolate reductase) B->C Interacts with C->D E Disruption of Cellular Processes (e.g., DNA replication, Folate synthesis) D->E F Bacteriostatic/Bactericidal Effect E->F

Caption: A hypothetical mechanism of antibacterial action for the title compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for further investigation in the field of drug discovery. The synthetic routes are well-established, and while detailed characterization data for the parent compound requires further dissemination, the analysis of its derivatives provides a strong foundation for its identification. The diverse biological activities associated with the 2-amino-1,3,4-thiadiazole scaffold warrant continued exploration of this and related molecules as potential therapeutic agents.

References

Physicochemical Properties of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-thiadiazole scaffold, including antibacterial, antifungal, and anticancer properties.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a potential signaling pathway associated with the therapeutic effects of similar compounds.

Core Physicochemical Data

The following tables present a summary of the available quantitative physicochemical data for this compound. It is important to note that while some of these properties have been experimentally determined, others are predicted through computational modeling.

Identifier Value Source
CAS Number 59565-53-6[4]
Molecular Formula C₈H₇N₃OS[4]
Molecular Weight 193.23 g/mol [4][5]
Exact Mass 193.03098303 Da[5]
Property Value Type Source
Melting Point 320 °CExperimental[6]
Boiling Point 435.0 ± 47.0 °CPredicted[6]
pKa 7.97 ± 0.30 (for 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol)Predicted
LogP (XLogP3) 1.3Computed[5]
Aqueous Solubility Data not available-

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties presented above. These protocols are standard in organic and medicinal chemistry.

Synthesis of 1,3,4-Thiadiazole Derivatives

A general procedure for the synthesis of 2-amino-1,3,4-thiadiazole derivatives involves the reaction of an aldehyde with thiosemicarbazide in the presence of an oxidizing agent.

General Procedure: A mixture of an appropriate aldehyde (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (10 mL) is combined with tert-butyl hydroperoxide (TBHP, 70% aqueous solution) (1 mmol).[7] The reaction mixture is stirred at room temperature for approximately 4 hours.[7] The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane/EtOAc mobile phase.[7] Upon completion, the ethanol is removed under vacuum. The resulting solid residue is then treated with ethyl acetate and water, followed by a saturated sodium bicarbonate solution.[7] The organic layer is separated, dried over anhydrous sodium sulfate, and evaporated under vacuum to yield the product, which can be further purified by silica gel column chromatography.[7]

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Capillary Method: A small, finely powdered sample of the compound is packed into a capillary tube, which is then attached to a thermometer.[8][9][10] The apparatus is heated slowly and evenly in a heating bath or a melting point apparatus.[8][9][10] The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[8][9][10] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[8]

Determination of Aqueous Solubility

The solubility of a compound in water is a critical parameter for its potential as a therapeutic agent.

Qualitative Determination: A small amount of the compound (approximately 25 mg) is placed in a test tube, and water (0.75 mL) is added in portions with vigorous shaking after each addition.[11] The compound is classified as soluble if it completely dissolves. If the compound is insoluble in water, its solubility can be tested in dilute acidic (5% HCl) and basic (5% NaOH) solutions to identify acidic or basic functional groups that can form soluble salts.[11][12][13]

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For phenolic compounds, spectrophotometric methods are commonly employed.

Spectrophotometric Titration: The pKa value is determined by measuring the UV-Vis absorbance of the compound in a series of buffer solutions with varying pH values.[14][15] The electronic absorption spectra of the phenolic compound are recorded at different pH levels.[14][15] The data is then processed using appropriate software to calculate the pKa value based on the spectral shifts observed upon ionization.[14][15] Computational methods, such as those based on Density Functional Theory (DFT), can also be used to predict pKa values.[16][17][18]

Biological Activity and Potential Signaling Pathway

While the specific signaling pathway for this compound has not been definitively elucidated, studies on structurally similar 5-aryl-1,3,4-thiadiazole derivatives have shed light on their potential anticancer mechanism. These compounds have been shown to induce apoptosis in cancer cells. One key mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which in turn activates the caspase cascade, ultimately resulting in programmed cell death.

A study on a Schiff-base derivative of this compound demonstrated its efficacy against prostate cancer cells.[3] Furthermore, this class of compounds is known to exhibit a wide range of pharmacological activities, including antibacterial and anti-inflammatory effects.[1][3][19]

Potential Apoptotic Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by 5-aryl-1,3,4-thiadiazole derivatives.

Apoptotic_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Thiadiazole_Derivative 5-Aryl-1,3,4-Thiadiazole Derivative Bax Bax Thiadiazole_Derivative->Bax Upregulates Bcl2 Bcl-2 Thiadiazole_Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by 5-aryl-1,3,4-thiadiazole derivatives.

Experimental Workflow for Physicochemical Profiling

The logical flow for characterizing a novel compound like this compound is outlined below.

Physicochemical_Workflow Start Start: Synthesized Compound Purification Purification (e.g., Crystallization, Chromatography) Start->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Purity_Assessment Purity Assessment (HPLC, Melting Point) Structure_Verification->Purity_Assessment Physicochemical_Tests Physicochemical Property Determination Purity_Assessment->Physicochemical_Tests Solubility Aqueous Solubility Physicochemical_Tests->Solubility pKa pKa Determination Physicochemical_Tests->pKa LogP LogP/LogD Measurement Physicochemical_Tests->LogP Data_Analysis Data Analysis and Interpretation Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis End End: Physicochemical Profile Data_Analysis->End

Caption: Workflow for the physicochemical profiling of a new chemical entity.

References

The Ascendant Therapeutic Potential of Novel Thiadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The quest for novel therapeutic agents remains a paramount challenge in medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing nitrogen and sulfur, have emerged as exceptionally fruitful scaffolds for drug design. Thiadiazole, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, stands out due to its significant biological versatility.[1][2] It exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[1] The 1,3,4-thiadiazole isomer, in particular, is a privileged structure in drug discovery, recognized for its metabolic stability and its role as a bioisostere of pyrimidine and oxadiazole moieties.[2][3]

The mesoionic character of the thiadiazole ring allows its derivatives to readily cross cellular membranes, enhancing oral absorption and bioavailability, and to interact robustly with various biological targets.[1][4][5] This inherent "drug-likeness" has led to the development of numerous thiadiazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[6][7][8] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel thiadiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory applications. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals.

Anticancer Activity of Thiadiazole Derivatives

Thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines, including breast, lung, colon, and leukemia.[3][6] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and the modulation of key signaling pathways integral to cancer cell proliferation and survival.[5][6]

Mechanisms of Action and Signaling Pathways:

A primary mode of action for many thiadiazole compounds is enzyme inhibition. They have been shown to target a range of crucial enzymes:

  • Protein Kinases: Many derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), HER-2, and Abl kinase, which are often overexpressed or hyperactivated in various cancers.[3][5] By blocking these kinases, the compounds disrupt downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways, which are essential for cell growth and survival.[6]

  • Topoisomerases: Certain thiadiazole derivatives can inhibit topoisomerases, enzymes that regulate DNA supercoiling during replication and transcription.[6] Their inhibition leads to DNA damage and ultimately triggers cell death.

  • Histone Deacetylases (HDACs): Some compounds function as HDAC inhibitors. By inhibiting HDACs, they cause an increase in histone acetylation, which can reactivate tumor suppressor genes, leading to cell cycle arrest and apoptosis.[5][6]

  • Kinesin Spindle Protein (KSP): Inhibition of KSP disrupts the formation of the mitotic spindle, causing cells to arrest in mitosis and subsequently undergo apoptosis.[6]

  • Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a crucial strategy in treating hormone-dependent breast cancer. Several thiadiazole derivatives have been identified as potent aromatase inhibitors.[9][10]

The following diagram illustrates the inhibition of the EGFR/HER-2 signaling pathway, a common mechanism for thiadiazole-based anticancer agents.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Thiadiazole Thiadiazole Derivative Thiadiazole->EGFR Inhibits Ligand Growth Factor Ligand->EGFR Binds MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat with Thiadiazole Derivatives (various conc.) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 2-4h (Formazan formation) E->F G 7. Solubilize Formazan Crystals (e.g., with DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I Antimicrobial_Workflow A 1. Prepare Serial Dilutions of Thiadiazole Compounds in 96-well plate C 3. Inoculate Wells with Microbial Suspension A->C B 2. Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) B->C E 5. Incubate Plate (e.g., 24h at 37°C) C->E D 4. Include Controls (Growth, Sterility, Standard Drug) D->E F 6. Visually Inspect for Turbidity (Growth) E->F G 7. Determine MIC: Lowest Concentration with No Visible Growth F->G

References

"mechanism of action of 2-amino-1,3,4-thiadiazole compounds"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action of 2-Amino-1,3,4-Thiadiazole Compounds

Introduction

The 2-amino-1,3,4-thiadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological profile. Derivatives incorporating this core structure have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties. The inherent physicochemical properties of the 1,3,4-thiadiazole ring, such as its strong aromaticity, in vivo stability, and ability to cross cellular membranes, make it an attractive framework for drug design. This guide provides a detailed examination of the molecular mechanisms through which these compounds exert their therapeutic effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanisms of Action in Cancer

The anticancer potential of 2-amino-1,3,4-thiadiazole derivatives is one of the most extensively studied areas. These compounds target various molecular pathways and cellular processes critical for tumor growth and survival. The introduction of an aromatic ring at the 5th position of the thiadiazole core often enhances the anticancer effect.

Enzyme Inhibition

A primary mechanism of action is the inhibition of key enzymes involved in cancer cell proliferation and metabolism.

  • Inosine 5'-Monophosphate (IMP) Dehydrogenase Inhibition: The parent compound, 2-amino-1,3,4-thiadiazole, is metabolized within cells to form derivatives such as an aminothiadiazole mononucleotide. This metabolite is a potent inhibitor of IMP dehydrogenase, a critical enzyme in the de novo biosynthesis of purine nucleotides. By blocking this enzyme, the compound depletes the guanine nucleotide pool, thereby inhibiting DNA and RNA synthesis and arresting cell proliferation. The mononucleotide acts as a competitive inhibitor with respect to IMP.

  • Kinase Inhibition: Certain derivatives act on critical signaling pathways. For example, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) inhibits the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in lung carcinoma cells. Inhibition of this pathway disrupts downstream signaling, leading to cell cycle arrest. Other kinases targeted by 1,3,4-thiadiazole derivatives include Abl kinase, which is relevant in leukemia.

  • Carbonic Anhydrase (CA) Inhibition: The 1,3,4-thiadiazole ring is a core component of well-known CA inhibitors like acetazolamide. These compounds, particularly those with a sulfonamide group, are potent inhibitors of various CA isozymes (e.g., CA I, II, IV, VII, IX). Since certain CA isoforms are overexpressed in tumors and contribute to the acidification of the tumor microenvironment, their inhibition represents a valid anticancer strategy.

  • Other Enzyme Targets: The antitumor capacity of these derivatives has also been linked to the inhibition of topoisomerase II, glutaminase, and histone deacetylase.

Cell Cycle Arrest

By inhibiting key signaling pathways like ERK1/2, 2-amino-1,3,4-thiadiazole derivatives can halt the progression of the cell cycle. The compound FABT was shown to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells, which was associated with an enhanced expression of the cell cycle inhibitor p27/Kip1. This prevents cells from entering the S phase, effectively stopping DNA replication and cell division.

G1_S_Phase_Arrest cluster_pathway Mechanism of Cell Cycle Arrest Compound 2-Amino-1,3,4-thiadiazole Derivative (e.g., FABT) ERK ERK1/2 Pathway Compound->ERK inhibits p27 p27/Kip1 Expression Compound->p27 enhances CDK Cyclin D/CDK4/6 Cyclin E/CDK2 ERK->CDK activates p27->CDK inhibits G1_Phase G1 Phase S_Phase S Phase (DNA Synthesis) G1_Phase->S_Phase Progression Progression Cell Cycle Progression

Caption: ERK1/2 pathway inhibition leading to G1 phase cell cycle arrest.

Mechanism of Antimicrobial Action

Derivatives of 2-amino-1,3,4-thiadiazole exhibit a broad spectrum of activity against pathogenic bacteria and fungi, including resistant strains. While the precise molecular mechanisms are diverse and structure-dependent, the antimicrobial action is generally attributed to the disruption of essential cellular processes in microorganisms.

The thiadiazole ring's sulfur atom enhances liposolubility, while the overall mesoionic character of the ring system allows for better penetration of microbial cell membranes. The antimicrobial activity often depends on the nature of the substituents on the thiadiazole core and the amino group. For instance, some studies have shown that a free amino group confers maximum antibacterial activity. These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.

Other Key Mechanisms

  • Anti-inflammatory Activity: A novel class of 2-aminoacyl-1,3,4-thiadiazole derivatives has been identified as potent inhibitors of prostaglandin E2 (PGE2) and leukotriene biosynthesis. These compounds target microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade, with some derivatives showing IC50 values in the nanomolar range.

  • Antiparasitic Activity: The scaffold has been successfully exploited to inhibit pteridine reductase-1 (PTR1) in Trypanosoma brucei, the parasite responsible for African sleeping sickness. The 2-amino-1,3,4-thiadiazole ring binds in a π-sandwich between the nicotinamide of the NADP+ cofactor and a phenylalanine residue (Phe97) in the enzyme's active site, disrupting the parasite's essential folate metabolism.

  • Antiviral Activity: Derivatives have shown activity against a range of viruses. Some compounds inhibit the human cytomegalovirus (HCMV) polymerase. Others have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapy, with activity influenced by the electronic properties of substituents on the N-aryl group.

  • Urease Inhibition: The 1,3,4-thiadiazole scaffold is also found in compounds designed to inhibit urease, an enzyme crucial for the survival of bacteria like Helicobacter pylori in the stomach.

IMP_Dehydrogenase_Inhibition ATDA 2-Amino-1,3,4-thiadiazole (Parent Compound) Metabolism Intracellular Metabolism ATDA->Metabolism enters cell ATDA_MN Aminothiadiazole Mononucleotide (Metabolite) Metabolism->ATDA_MN converts to IMP_DH IMP Dehydrogenase (Enzyme) ATDA_MN->IMP_DH Competitive Inhibition XMP Xanthosine 5'-monophosphate (XMP) IMP_DH->XMP IMP Inosine 5'-monophosphate (IMP) IMP->IMP_DH Purine_Synth De Novo Purine Synthesis DNA_RNA DNA & RNA Synthesis XMP->DNA_RNA required for Purine_Synth->DNA_RNA leads to

Caption: Anticancer mechanism via IMP Dehydrogenase inhibition.

Quantitative Data Summary

The biological activity of 2-amino-1,3,4-thiadiazole derivatives is quantified using various metrics such as IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and MIC (minimum inhibitory concentration).

Table 1: Enzyme Inhibition Data

Compound Class Target Enzyme Ki / IC50 Value Reference
Aminothiadiazole mononucleotide IMP Dehydrogenase Ki ≈ 0.1 µM
2-Substituted-1,3,4-thiadiazole-5-sulfonamides Carbonic Anhydrase II IC50 = 3.3 x 10⁻⁸ M to 1.91 x 10⁻⁷ M
2-Aminoacyl-1,3,4-thiadiazoles mPGES-1 IC50 in the nanomolar range
2,5-Diamino-1,3,4-thiadiazoles T. brucei PTR1 IC50 = 16–112 µM
Acridine-thiadiazole sulfonamide (7e) Human Carbonic Anhydrase II Ki = 7.9 nM

| N-arylacetamide derivatives | Anti-HIV-1 | IC50 = 7.50–20.83 µM | |

Table 2: Anticancer Activity (Cell-based Assays)

Compound Cell Line Activity Metric Value Reference
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide MCF-7 (Breast) IC50 1.78 µmol/L
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide A549 (Lung) IC50 4.04 µmol/L
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) LoVo (Colon) IC50 2.44 µM
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) MCF-7 (Breast) IC50 23.29 µM
FABT C6 (Glioma) IC50 23.5 µM

| FABT | A549 (Lung) | IC50 | 13.7 µM | |

In-Depth Technical Guide: In Vitro Anticancer Activity of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

The majority of published research focuses on the anticancer properties of derivatives synthesized from this core molecule. A prominent example is the Schiff base derivative, 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol. This indicates that while 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol serves as a valuable starting material in medicinal chemistry, its own biological activity remains largely unexplored or unreported.

This guide will, therefore, pivot to a closely related and well-studied derivative, 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol , to provide the requested in-depth technical information, including data presentation, experimental protocols, and signaling pathway visualizations, as a representative example of the anticancer potential within this chemical class.

Anticancer Activity of a Key Derivative: 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol

This Schiff base derivative has demonstrated promising anticancer activity, particularly against prostate cancer cells. The introduction of the hydroxybenzylidene group appears to be a critical modification for its biological function.

Data Presentation: Cytotoxicity

The primary method for assessing the in vitro anticancer activity of this compound is the MTT assay, which measures cell viability.

Cell LineCompound ConcentrationExposure Time (hours)Cell Viability (%)Statistical Significance (p-value)
CRL-1740 (Prostate Cancer)0.03 µg/mL24No significant difference from control>0.05
CRL-1740 (Prostate Cancer)0.03 µg/mL48No significant difference from control>0.05
CRL-1740 (Prostate Cancer)0.03 µg/mL72Significant reduction<0.05
Normal CellsNot specifiedNot specifiedNo effect observedNot applicable

Data synthesized from available research on the derivative compound.[1][2][3]

Experimental Protocols

The synthesis of the Schiff base derivative is achieved through a microwave-assisted reaction, which is an efficient and green chemistry approach.[2][4]

  • Reactants: Equal molar amounts (e.g., 0.004 M) of this compound and 4-hydroxybenzaldehyde are used.[2][4]

  • Solvent: A minimal amount of distilled water (e.g., 1 ml) is added to the mixture in a conical flask.[2][4]

  • Microwave Irradiation: The mixture is subjected to microwave irradiation at a low power (e.g., 180 watts) for a short duration (2 to 3 minutes).[2][4]

  • Reaction Monitoring: The progress of the reaction is monitored using Thin Layer Chromatography (TLC).[2][4]

  • Crystallization: Upon cooling at room temperature, the product crystallizes.

  • Purification: The resulting yellow crystals are purified by recrystallization from ethanol.[2][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Prostate cancer cells (CRL-1740) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with the synthesized compound at a specific concentration (e.g., 0.03 µg/ml) dissolved in a suitable solvent like DMSO. A solvent control is run in parallel.[2]

  • Incubation: The treated cells are incubated for various time points (24, 48, and 72 hours).[2]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Mandatory Visualization

cluster_synthesis Synthesis cluster_evaluation In Vitro Anticancer Evaluation A This compound C Microwave Irradiation (180W, 2-3 min) A->C B 4-hydroxybenzaldehyde B->C D Recrystallization (Ethanol) C->D E 4-[5-((4-hydroxybenzylidene)amino)- 1,3,4-thiadiazol-2-yl]phenol D->E G Compound Treatment (0.03 µg/mL) E->G F Prostate Cancer Cells (CRL-1740) F->G H Incubation (24, 48, 72h) G->H I MTT Assay H->I J Measure Cell Viability I->J K Data Analysis J->K

Caption: Workflow for the synthesis and in vitro anticancer evaluation of the derivative compound.

While the exact signaling pathway for this derivative has not been fully elucidated in the reviewed literature, many 1,3,4-thiadiazole derivatives are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The following diagram illustrates a general, hypothesized pathway.

cluster_effects Cellular Effects cluster_apoptosis_pathway Apoptotic Pathway Compound 4-[5-((4-hydroxybenzylidene)amino)- 1,3,4-thiadiazol-2-yl]phenol Cell Cancer Cell Compound->Cell Apoptosis Induction of Apoptosis Cell->Apoptosis CellCycle Cell Cycle Arrest Cell->CellCycle Bax ↑ Bax Apoptosis->Bax Bcl2 ↓ Bcl-2 Apoptosis->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Death Cell Death Caspases->Death

Caption: Hypothesized mechanism of action involving apoptosis and cell cycle arrest.

Conclusion and Future Directions

The available scientific literature strongly suggests that derivatives of this compound, rather than the parent compound itself, are the focus of current anticancer research. The Schiff base, 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol, has shown noteworthy time-dependent cytotoxicity against prostate cancer cells.

For researchers, scientists, and drug development professionals, this indicates that this compound is a promising scaffold for the synthesis of more potent anticancer agents. Future research should aim to:

  • Evaluate the parent compound: Conduct a comprehensive in vitro anticancer screening of this compound against a panel of cancer cell lines to establish its baseline activity.

  • Elucidate the mechanism of action: For active derivatives, detailed studies are needed to uncover the specific signaling pathways they modulate, including their effects on apoptosis, cell cycle regulation, and other key cellular processes.

  • Structure-Activity Relationship (SAR) studies: A systematic synthesis and evaluation of a library of derivatives will help in identifying the key structural features required for enhanced potency and selectivity.

This technical guide highlights the current state of knowledge and underscores the potential for further investigation into this class of compounds for the development of novel cancer therapeutics.

References

Antifungal Properties of Substituted Thiadiazole Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health and agriculture. This has intensified the search for novel antifungal agents with unique mechanisms of action. Among the heterocyclic compounds being investigated, substituted 1,3,4-thiadiazoles have garnered considerable attention due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The incorporation of a phenol moiety into the thiadiazole scaffold is a promising strategy, as phenolic compounds are known for their antimicrobial effects. The lipophilicity of the sulfur atom in the thiadiazole ring may also enhance the biological activity of these compounds.

This technical guide provides an in-depth overview of the antifungal properties of substituted thiadiazole phenols. It summarizes quantitative antifungal activity data, details the experimental protocols for synthesis and evaluation, and elucidates the proposed mechanisms of action through which these compounds exert their effects. The information is intended for researchers, scientists, and drug development professionals working in the field of mycology and medicinal chemistry.

Synthesis and Evaluation Workflow

The development of novel thiadiazole-based antifungal agents typically follows a structured workflow, from initial chemical synthesis to comprehensive biological and mechanistic evaluation.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_mechanism Mechanism of Action Studies start Starting Materials (e.g., Substituted Phenols, Thiosemicarbazide) synthesis Multi-step Synthesis of Thiadiazole Phenol Derivatives start->synthesis purification Purification & Characterization (NMR, IR, Mass Spec) synthesis->purification screening In Vitro Antifungal Screening (e.g., Agar Diffusion, Broth Dilution) purification->screening Pure Compounds quant Quantitative Analysis (MIC / EC50 Determination) screening->quant moa Mechanistic Assays (e.g., Ergosterol Quantification, Cell Wall Integrity, ROS Detection) quant->moa Active Compounds docking In Silico Molecular Docking moa->docking

Caption: General experimental workflow for thiadiazole phenol antifungal drug discovery.

Quantitative Antifungal Activity

The antifungal efficacy of substituted thiadiazole phenols has been quantified against a range of fungal species, including clinically relevant Candida strains and plant pathogens. The data, primarily presented as Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50), are summarized below.

Table 1: In Vitro Antifungal Activity of 1,3,4-Thiadiazole Derivatives (3a-3l) against Candida Species
CompoundC. albicans (ATCC 90028)C. krusei (ATCC 6258)C. parapsilosis (ATCC 22019)C. tropicalis (ATCC 13803)C. albicans (ATCC 10231)C. glabrata (ATCC 2001)C. famataC. lusitaniae
3k 101010105101020
3l 1020102010202040
Fluconazole 5102.52.52.5552.5
_Values are presented as MIC50 in µg/mL

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol Derivatives as Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol and its derivatives as a promising scaffold for the development of kinase inhibitors. The 1,3,4-thiadiazole core is a key pharmacophore in medicinal chemistry, and its derivatives have demonstrated significant potential in targeting various protein kinases implicated in cancer and inflammatory diseases. This document summarizes the synthesis, biological activity, and mechanism of action of these compounds, with a focus on their role as inhibitors of key kinases such as Abl and JNK.

Introduction

The this compound scaffold represents a privileged structure in drug discovery. The inherent chemical properties of the 1,3,4-thiadiazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive moiety for designing targeted kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug development.

This guide will explore the synthesis of the core scaffold, the structure-activity relationships (SAR) of its derivatives, and their inhibitory effects on key kinase targets. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development in this area.

Synthesis of the Core Scaffold

The parent compound, this compound, can be synthesized through a straightforward and efficient method. A general procedure involves the reaction of a substituted aldehyde with thiosemicarbazide in the presence of an oxidizing agent.

A common synthetic route is the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide in ethanol, using tert-butyl hydroperoxide (TBHP) as the oxidizing agent. The reaction is typically stirred at room temperature, and the product can be purified by crystallization or column chromatography.

Kin

An In-depth Technical Guide on the Structure-Activity Relationship of Aminothiadiazole Phenols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold containing one sulfur and two nitrogen atoms. This moiety is a prominent feature in a multitude of medicinally important compounds, serving as a versatile structural unit in the design of novel therapeutic agents.[1][2][3] Its mesoionic character allows molecules containing this ring to readily cross cellular membranes and engage with biological targets, often with high selectivity and reduced toxicity.[2] Among the various derivatives, the 2-amino-1,3,4-thiadiazole scaffold is of particular interest due to its synthetic accessibility and the wide range of pharmacological activities its derivatives exhibit, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5]

This technical guide focuses specifically on the structure-activity relationship (SAR) of aminothiadiazole derivatives that incorporate a phenol group. The presence of the phenolic hydroxyl group can significantly influence the molecule's physicochemical properties, such as acidity, hydrogen bonding capability, and potential for antioxidant activity, thereby modulating its interaction with biological targets. This document provides a comprehensive overview of the synthesis, biological activities, and SAR of aminothiadiazole phenols, tailored for researchers, scientists, and drug development professionals.

Synthetic Methodologies

The synthesis of aminothiadiazole phenols can be achieved through several reliable synthetic routes. A common and effective method involves the cyclization of thiosemicarbazones derived from phenolic aldehydes or ketones. Another prevalent approach is the acid-catalyzed cyclization of a phenolic acid with thiosemicarbazide.

A generalized workflow for the synthesis of 5-substituted-2-aminothiadiazole derivatives is depicted below. The process typically starts with the formation of a thiosemicarbazone intermediate from a substituted aldehyde/ketone and a thiosemicarbazide, followed by an oxidative cyclization step to yield the final 1,3,4-thiadiazole ring.

G cluster_start Starting Materials cluster_inter Intermediate Formation cluster_final Final Product A Phenolic Aldehyde/Ketone C Thiosemicarbazone Intermediate A->C Condensation (Acid/Base catalyst) B Thiosemicarbazide B->C D 2-Amino-5-(hydroxyphenyl)-1,3,4-thiadiazole C->D Oxidative Cyclization (e.g., DDQ, FeCl3)

Caption: General synthetic workflow for aminothiadiazole phenols.

Structure-Activity Relationship (SAR) Analysis

The biological activity of aminothiadiazole phenols is highly dependent on the nature and position of substituents on both the phenolic ring and the aminothiadiazole core. The following sections dissect the SAR for key biological activities.

Antimicrobial Activity

Aminothiadiazole phenols have demonstrated significant potential as antibacterial and antifungal agents.[4][5] The SAR studies reveal that the antimicrobial potency is influenced by substitutions on the phenyl ring.

  • Substituents on the Phenyl Ring: The introduction of electron-withdrawing groups, such as halogens (chloro, fluoro) or nitro groups, on the phenyl ring often enhances antimicrobial activity.[4][6] For instance, chlorinated and fluorinated derivatives have shown good antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger.[4]

  • Position of the Hydroxyl Group: The position of the phenolic hydroxyl group can impact activity. For example, some studies suggest that a hydroxyl group at the para or ortho position of the phenyl ring is favorable for activity.

  • Substitutions on the Amino Group: Derivatization of the 2-amino group can also modulate activity. Schiff base formation, for example, has been explored to enhance antibacterial and anticancer effects.[1]

G cluster_R1 Phenyl Ring Substituents (R1) cluster_R2 Amino Group Substituents (R2) Core Aminothiadiazole Phenol Scaffold Halogen Halogens (Cl, F) (Electron-withdrawing) Core->Halogen Nitro Nitro Group (NO2) (Electron-withdrawing) Core->Nitro Alkyl Alkyl Groups (Electron-donating) Core->Alkyl SchiffBase Schiff Base Formation Core->SchiffBase Activity Enhanced Antimicrobial Activity Halogen->Activity Increases Activity Nitro->Activity Increases Activity Alkyl->Activity Variable Effect SchiffBase->Activity Can Increase Activity

Caption: Key SAR points for the antimicrobial activity of aminothiadiazole phenols.

Table 1: Antimicrobial Activity of Aminothiadiazole Phenol Derivatives

Compound IDR1 (Phenyl Ring Substitution)Test OrganismMIC (µg/mL)Reference
9d 4-ChloroS. aureus25[4]
E. coli25[4]
A. niger25[4]
9e 4-FluoroS. aureus25[4]
E. coli25[4]
A. niger25[4]
Compound A 4-HydroxybenzylideneaminoK. pneumoniae1000[1]
(Schiff Base)B. cereus1000[1]
S. aureus3000[1]
E. coli5000[1]

(Note: Compound A is 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol)

Anticancer Activity

The 1,3,4-thiadiazole scaffold is present in several compounds investigated for their anticancer properties.[2][7] Aminothiadiazole phenols have shown promising cytotoxic activity against various cancer cell lines.

  • Aryl Substituents: SAR analysis indicates that aryl derivatives are generally more active than their alkyl counterparts.[7] The nature of the substituent on the aryl ring can have a significant impact. For example, a methoxy group on the benzenesulfonamide moiety attached to the amino group of a 4-(2-hydroxy-4-methoxyphenyl)thiazol-2-amine core resulted in potent inhibitory activity against gastric and colorectal adenocarcinoma cells.[8][9]

  • Mechanism of Action: Some aminothiadiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways. For instance, one fluorinated derivative decreased the phosphorylation levels of kinases involved in tumorigenesis, such as MEK1/2 and ERK1/2.[7] This inhibition of the MAPK/ERK pathway can lead to cell cycle arrest and apoptosis.

  • Selectivity: Certain compounds have demonstrated selectivity, showing enhanced anticancer activity against cancer cells while having minimal effect on normal cells.[1]

G cluster_pathway MAPK/ERK Signaling Pathway ERK ERK1/2 CREB CREB (Transcription Factor) ERK->CREB MEK MEK1/2 MEK->ERK Proliferation Cell Proliferation & Survival CREB->Proliferation Compound Aminothiadiazole Phenol Derivative Compound->MEK Inhibits Phosphorylation

Caption: Inhibition of the MEK/ERK pathway by an aminothiadiazole phenol derivative.

Table 2: Anticancer Activity of Aminothiadiazole Phenol Derivatives

Compound IDStructure/DescriptionCell LineIC50 (µM)Reference
13c N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideAGS (Gastric)4.0[8][9]
HT-29 (Colorectal)4.4[8][9]
HeLa (Cervical)5.8[8][9]
13d 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamideAGS (Gastric)7.2[9]
HT-29 (Colorectal)11.2[9]
HeLa (Cervical)13.8[9]
2g 5-(4-bromophenyl)-N-(pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amineLoVo (Colorectal)24h: 30.1, 48h: 11.2[10]
(non-phenol, for comparison)MCF-7 (Breast)24h: 104.9, 48h: 63.8[10]
Compound B 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenolProstate Cancer CellsEffective[1]

(Note: Compound B showed enhanced anticancer activity in vitro but quantitative IC50 was not provided in the source.)

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of new chemical entities. Below are representative methodologies for the synthesis and biological evaluation of aminothiadiazole phenols, compiled from the cited literature.

General Synthetic Procedure for 2-Amino-5-aryl-1,3,4-thiadiazoles[11]
  • Step 1: Synthesis of Thiosemicarbazone Intermediate.

    • Dissolve the appropriate phenolic aldehyde (1 mmol) and thiosemicarbazide (1 mmol) in absolute ethanol.

    • Add a catalytic amount of concentrated HCl (37%) to the mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Collect the resulting precipitate by filtration and recrystallize from absolute ethanol to yield the pure thiosemicarbazone.

  • Step 2: Oxidative Cyclization.

    • Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1 mmol) in acetonitrile dropwise to a solution of the thiosemicarbazone intermediate (1 mmol) in the same solvent.

    • Stir the mixture at room temperature overnight.

    • Collect the precipitated product by filtration and recrystallize from absolute ethanol to afford the final 2-amino-5-(hydroxyphenyl)-1,3,4-thiadiazole derivative.

    • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and elemental analysis.

Antimicrobial Susceptibility Testing (Agar Well/Cup Plate Diffusion Method)[1][12]
  • Preparation of Media: Prepare nutrient agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculation: Aseptically spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism onto the surface of the agar plates.

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the seeded agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) into each well.

  • Controls: Use a solvent control (e.g., DMSO) and a positive control (a standard antibiotic like ciprofloxacin or antifungal like fluconazole) on each plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.

In Vitro Cytotoxicity Assay (MTS Assay)[10]
  • Cell Seeding: Seed human cancer cells (e.g., LoVo, MCF-7) and normal cells (e.g., HUVEC) in 96-well plates at an appropriate density (e.g., 5 × 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., 6.25 to 400 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 or 48 hours).

  • MTS Reagent Addition: After incubation, add the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

Aminothiadiazole phenols represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that their antimicrobial and anticancer efficacy can be systematically optimized through chemical modification. Specifically, the introduction of electron-withdrawing groups on the pendant phenyl ring is a key strategy for enhancing potency. Furthermore, the derivatization of the exocyclic amino group provides another avenue for modulating the pharmacological profile. The demonstrated ability of some derivatives to inhibit critical cell signaling pathways, such as the MAPK/ERK cascade, provides a mechanistic basis for their anticancer effects. The synthetic accessibility of this scaffold, coupled with its tunable biological activity, makes it an attractive platform for the continued development of novel and effective therapeutic agents. Future research should focus on expanding the chemical diversity of these compounds and conducting in-depth mechanistic and in vivo studies to validate their therapeutic potential.

References

Methodological & Application

Application Note and Protocol: Microwave-Assisted Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the microwave-assisted synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The application of microwave irradiation significantly accelerates the reaction, leading to higher yields and shorter reaction times compared to conventional heating methods. This protocol is designed for ease of use and reproducibility in a laboratory setting.

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The substituent at the 2- and 5-positions of the thiadiazole ring can be readily modified to modulate the pharmacological activity. The title compound, this compound, is a key intermediate for the synthesis of more complex molecules, including Schiff bases. Microwave-assisted organic synthesis has emerged as a powerful technique to expedite chemical reactions, offering advantages such as rapid heating, increased yields, and often cleaner reactions. This protocol details an efficient microwave-assisted synthesis of this compound from 4-hydroxybenzoic acid and thiosemicarbazide.

Reaction Scheme

The synthesis proceeds via the cyclization of 4-hydroxybenzoic acid with thiosemicarbazide.

G reactant1 4-Hydroxybenzoic Acid plus + reactant1->plus reactant2 Thiosemicarbazide conditions Microwave Irradiation (e.g., 180W, 2-5 min) reactant2->conditions plus->reactant2 product This compound conditions->product

Caption: Reaction scheme for the microwave-assisted synthesis.

Experimental Protocol

Materials:

  • 4-Hydroxybenzoic acid

  • Thiosemicarbazide

  • Phosphorous oxychloride (POCl₃) (optional, as a dehydrating agent)

  • Ethanol

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Microwave synthesizer

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a microwave-process vial, combine 4-hydroxybenzoic acid (1 mmol), thiosemicarbazide (1 mmol), and a minimal amount of a suitable solvent like ethanol. A dehydrating agent such as phosphorous oxychloride can be added cautiously.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a power of 180-300W for a period of 2-5 minutes. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: To the cooled reaction mixture, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure this compound.

Data Presentation

Table 1: Comparison of Synthesis Methods

ParameterConventional MethodMicrowave-Assisted Method
Starting Materials 4-Hydroxybenzoic acid, Thiosemicarbazide4-Hydroxybenzoic acid, Thiosemicarbazide
Solvent/Catalyst Ethanol, POCl₃Ethanol (optional), POCl₃ (optional)
Reaction Time Several hours2-5 minutes
Temperature Reflux temperature of solventControlled by microwave synthesizer
Yield ModerateHigh (often >80%)
Work-up Neutralization, Extraction, PurificationNeutralization, Extraction, Purification

Table 2: Characterization Data for this compound

PropertyData
Molecular Formula C₈H₇N₃OS
Molecular Weight 193.23 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not specified in provided results
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons, amine protons, hydroxyl proton.
¹³C NMR (DMSO-d₆, δ ppm) Aromatic carbons, thiadiazole ring carbons.
IR (KBr, cm⁻¹) N-H stretching, O-H stretching, C=N stretching, aromatic C-H stretching.

Note: Specific spectral data should be acquired and interpreted for the synthesized compound to confirm its identity.

Synthesis Workflow

G cluster_start Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation cluster_purification Purification cluster_analysis Characterization Combine 4-hydroxybenzoic acid\nand thiosemicarbazide Combine 4-hydroxybenzoic acid and thiosemicarbazide Irradiate in microwave\n(e.g., 180W, 2-5 min) Irradiate in microwave (e.g., 180W, 2-5 min) Combine 4-hydroxybenzoic acid\nand thiosemicarbazide->Irradiate in microwave\n(e.g., 180W, 2-5 min) Monitor by TLC Monitor by TLC Irradiate in microwave\n(e.g., 180W, 2-5 min)->Monitor by TLC Cool to room temperature Cool to room temperature Monitor by TLC->Cool to room temperature Add ethyl acetate and NaHCO₃ Add ethyl acetate and NaHCO₃ Cool to room temperature->Add ethyl acetate and NaHCO₃ Separate organic layer Separate organic layer Add ethyl acetate and NaHCO₃->Separate organic layer Dry with Na₂SO₄ Dry with Na₂SO₄ Separate organic layer->Dry with Na₂SO₄ Concentrate under vacuum Concentrate under vacuum Dry with Na₂SO₄->Concentrate under vacuum Column chromatography Column chromatography Concentrate under vacuum->Column chromatography Obtain pure product Obtain pure product Column chromatography->Obtain pure product Analyze (NMR, IR, MS) Analyze (NMR, IR, MS) Obtain pure product->Analyze (NMR, IR, MS)

Caption: Workflow for the microwave-assisted synthesis and purification.

Conclusion

The described microwave-assisted protocol offers a rapid, efficient, and high-yielding route for the synthesis of this compound. This method is advantageous for researchers in drug development and medicinal chemistry, enabling the swift production of this valuable intermediate for further deriv

Application Notes and Protocols: FT-IR and NMR Analysis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole ring is a key pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[1][2] Accurate structural elucidation and characterization of this molecule are paramount for its development and application in drug discovery.

These application notes provide detailed protocols for the analysis of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. The presented data, summarized in clear tabular format, serves as a reference for the identification and verification of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from FT-IR and NMR analyses of this compound. The data is based on the analysis of closely related derivatives and established spectroscopic data for thiadiazole compounds.[1][3][4]

Table 1: FT-IR Spectral Data

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
3400 - 3200-OH (Phenol)O-H stretch, broad band
3300 - 3100-NH₂ (Amine)N-H stretch
3100 - 3000Ar-HAromatic C-H stretch
1620 - 1580C=N (Thiadiazole)C=N stretch
1600 - 1450C=C (Aromatic)Aromatic ring stretch
1350 - 1250C-NC-N stretch
1260 - 1180C-O (Phenol)C-O stretch
~700C-SC-S stretch

Table 2: ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8Singlet1HPhenolic -OH
~7.6Doublet2HAromatic H (ortho to -C)
~7.2Singlet2HAmino -NH₂
~6.8Doublet2HAromatic H (ortho to -OH)

Table 3: ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168C5 of Thiadiazole (attached to -NH₂)
~158C2 of Thiadiazole (attached to phenyl)
~157Aromatic C (attached to -OH)
~128Aromatic CH (ortho to -C)
~122Aromatic C (attached to thiadiazole)
~116Aromatic CH (ortho to -OH)

Experimental Protocols

The following are detailed methodologies for the FT-IR and NMR analysis of this compound.

Protocol 1: FT-IR Spectroscopy

Objective: To identify the characteristic functional groups of the compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle (agate)

  • Hydraulic press for KBr pellet preparation

  • FT-IR Spectrometer (e.g., Shimadzu FT-IR-8400)[1]

Procedure:

  • Sample Preparation:

    • Thoroughly dry the sample and the KBr powder to remove any moisture, which can interfere with the spectrum (especially in the -OH region).

    • In the agate mortar, grind a small amount of the sample (1-2 mg) with approximately 200 mg of KBr. Ensure a fine, homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to the die of the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Perform baseline correction and peak picking on the resulting spectrum.

Protocol 2: NMR Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

    • Integrate the peaks and determine their multiplicities (singlet, doublet, etc.).

  • ¹³C NMR Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the DMSO solvent peak (δ ~39.52 ppm).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_nmr NMR Analysis cluster_analysis Data Interpretation Sample This compound KBr_Mix Grind with KBr Sample->KBr_Mix Dissolve Dissolve in DMSO-d₆ Sample->Dissolve Pellet Form KBr Pellet KBr_Mix->Pellet FTIR_Acq Acquire Spectrum (4000-400 cm⁻¹) Pellet->FTIR_Acq FTIR_Data FT-IR Data (Functional Groups) FTIR_Acq->FTIR_Data Analysis Structural Elucidation & Verification FTIR_Data->Analysis NMR_Acq Acquire ¹H & ¹³C Spectra Dissolve->NMR_Acq NMR_Data NMR Data (Chemical Structure) NMR_Acq->NMR_Data NMR_Data->Analysis

Caption: Workflow for Spectroscopic Analysis.

References

Application Notes & Protocols: Assessing the Antibacterial Activity of Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thiadiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial properties.[1][2][3] The 1,3,4-thiadiazole ring, in particular, is a common scaffold in various antibacterial agents.[2][4] The antimicrobial efficacy of these compounds is often attributed to the presence of a toxophoric N–C–S moiety.[4] This document provides detailed protocols for assessing the in vitro antibacterial activity of novel thiadiazole compounds, methods for data presentation, and a conceptual overview of their potential mechanisms of action.

Key Experimental Protocols

The evaluation of the antibacterial potential of thiadiazole compounds typically involves a tiered approach, starting with qualitative screening followed by quantitative determination of inhibitory and bactericidal concentrations. The most common methods are the Zone of Inhibition assay, followed by the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Agar Well Diffusion (Zone of Inhibition) Assay

This method is a preliminary, qualitative test to screen for the antibacterial activity of thiadiazole compounds.[5][6][7] It is based on the diffusion of the compound from a well through a solidified agar medium seeded with a target bacterium.

Principle: An antimicrobial agent diffuses into the agar and inhibits the growth of the test microorganism. The diameter of the resulting clear zone of inhibition is proportional to the susceptibility of the organism to the compound.[5][6] A larger zone of inhibition generally indicates greater antibacterial potency.[5]

Materials:

  • Thiadiazole compounds

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)

  • Mueller-Hinton Agar (MHA) plates

  • Nutrient broth

  • Sterile cotton swabs

  • Sterile cork borer or pipette tips

  • Incubator

  • Positive control (e.g., Ciprofloxacin)[1]

  • Negative control (e.g., DMSO)

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into a tube of nutrient broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Agar Plates: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a confluent lawn of bacteria.

  • Prepare Wells: Use a sterile cork borer to create wells (typically 6 mm in diameter) in the agar.

  • Add Test Compounds: Prepare stock solutions of the thiadiazole compounds in DMSO. Add a specific volume (e.g., 100 µL) of each test compound solution into the wells.[1] Also, add the positive and negative controls to separate wells on the same plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[5][8]

  • Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each well in millimeters (mm).[5]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a widely used quantitative technique.[9][10]

Principle: A serial dilution of the thiadiazole compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The plate is incubated, and the wells are observed for visible signs of bacterial growth (turbidity).

Materials:

  • Thiadiazole compounds

  • DMSO

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Multichannel pipette

  • Spectrophotometer (for inoculum standardization)

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: As described for the Zone of Inhibition assay, prepare a bacterial suspension equivalent to the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Prepare Serial Dilutions:

    • Dissolve the thiadiazole compound in DMSO to create a high-concentration stock solution.

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculate the Plate: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control for growth (wells with bacteria and MHB, but no compound) and a negative control for sterility (wells with MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] This test is performed after the MIC has been determined.[13]

Principle: Aliquots from the wells of the MIC assay that show no visible growth are subcultured onto an agar medium. The absence of growth on the agar indicates that the bacteria have been killed.

Materials:

  • MHA plates

  • Micropipette

  • Spreader

  • Incubator

Procedure:

  • Select Wells from MIC Plate: Choose the wells from the completed MIC assay that show no visible bacterial growth (i.e., the MIC well and the wells with higher concentrations).

  • Subculture: Take a small aliquot (e.g., 10 µL) from each of these selected wells and spot-plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the MHA plate.[11][12]

Data Presentation

Quantitative data from the antibacterial assays should be presented in a clear and organized manner to facilitate comparison between different thiadiazole compounds and against standard antibiotics.

Table 1: Zone of Inhibition of Thiadiazole Derivatives against Various Bacterial Strains.

CompoundConcentration (µg/mL)Zone of Inhibition (mm)
Gram-positive
S. aureus
Thiadiazole A 5018
Thiadiazole B 5022
Ciprofloxacin 2525
Gram-negative
E. coli
Thiadiazole A 5015
Thiadiazole B 5019
Ciprofloxacin 2528

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Thiadiazole Derivatives.

CompoundMIC (µg/mL)MBC (µg/mL)
Gram-positive
S. aureusS. aureus
Thiadiazole A 15.6331.25
Thiadiazole B 7.8115.63
Ciprofloxacin 0.971.95
Gram-negative
E. coliE. coli
Thiadiazole A 31.2562.5
Thiadiazole B 15.6331.25
Ciprofloxacin 1.953.90

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_evaluation Evaluation start Start: Thiadiazole Compounds zoi Zone of Inhibition Assay start->zoi mic Minimum Inhibitory Concentration (MIC) Assay zoi->mic Active Compounds mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc data Data Analysis & Comparison mbc->data mechanism_of_action cluster_targets Potential Cellular Targets cluster_effects Bactericidal Effects thiadiazole Thiadiazole Compound dna_gyrase DNA Gyrase thiadiazole->dna_gyrase Inhibits adenine_methylase DNA Adenine Methylase thiadiazole->adenine_methylase Inhibits other_enzymes Other Essential Enzymes thiadiazole->other_enzymes Inhibits dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication adenine_methylase->dna_replication metabolism Disruption of Cellular Metabolism other_enzymes->metabolism cell_death Bacterial Cell Death dna_replication->cell_death metabolism->cell_death

References

Application Notes: Cell-Based Assays for Anticancer Screening of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,3,4-thiadiazole heterocyclic structure is a key component in numerous medications and natural products, forming the basis for various pharmacological agents, including those with antibacterial, anti-inflammatory, and antineoplastic properties.[1] Compounds containing the thiadiazole ring have garnered significant interest in medicinal chemistry due to their wide range of biological activities, particularly their potential as anticancer agents.[2][3] 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is a compound within this class that exhibits moderate anticancer activity, potentially through phenol-mediated redox modulation.[4]

These application notes provide detailed protocols for a panel of essential cell-based assays designed to evaluate the in vitro anticancer efficacy of this compound. The described assays will enable researchers to assess its cytotoxicity, and delve into the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest. The protocols are intended for researchers, scientists, and professionals in the field of drug development.

General Workflow for Anticancer Drug Screening

The initial screening of a potential anticancer compound typically follows a logical progression from general cytotoxicity to more specific mechanistic studies.

G General Experimental Workflow A Prepare Stock Solution of Compound C Primary Screening: Cytotoxicity Assays (MTT or SRB) A->C B Select & Culture Cancer Cell Lines B->C D Data Analysis: Determine IC50 Value C->D E Secondary Screening: Mechanism of Action Assays D->E F Apoptosis Assay (Annexin V) E->F G Cell Cycle Analysis (Propidium Iodide) E->G H Comprehensive Data Interpretation F->H G->H

Caption: General workflow for screening anticancer compounds.

Protocols for Cytotoxicity and Cell Viability Assays

Cytotoxicity assays are fundamental for determining the dose-dependent effect of a compound on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for quantification.[5][6]

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with Compound (24-72h incubation) A->B C Add MTT Reagent (2-4h incubation) B->C D Viable cells convert MTT to Formazan C->D E Add Solubilization Solution (e.g., DMSO) D->E F Read Absorbance (~570 nm) E->F G Calculate Cell Viability % F->G

Caption: Workflow of the MTT cell viability assay.

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[7] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include untreated (vehicle control) and blank (medium only) wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[8]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[6]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8][9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[5]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10] The amount of bound dye is proportional to the total cellular protein mass.[11]

G cluster_workflow SRB Assay Workflow A Seed & Treat Cells (as in MTT) B Fix cells with cold Trichloroacetic Acid (TCA) A->B C Wash to remove TCA & Air Dry B->C D Stain with SRB dye C->D E Wash with Acetic Acid to remove unbound dye D->E F Solubilize bound dye with Tris base E->F G Read Absorbance (~510-570 nm) F->G

Caption: Workflow of the SRB cytotoxicity assay.

Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[10][12]

  • Washing: Discard the TCA solution and wash the plate four to five times with slow-running tap water or 1% (v/v) acetic acid.[10][12] Remove excess water by tapping the plate on paper towels and allow it to air dry completely.[10]

  • SRB Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[10][12]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[10]

  • Solubilization: After the plates have completely dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[12] Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at approximately 510 nm or 565 nm.[11][13]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control cells.

Protocols for Mechanism of Action Assays

Following the determination of cytotoxicity, assays to elucidate the mechanism of cell death are performed.

Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[14]

G cluster_workflow Annexin V & PI Assay Workflow cluster_results Flow Cytometry Quadrant Analysis A Culture & Treat Cells in 6-well plates B Harvest cells (including supernatant) A->B C Wash with PBS & then with 1X Binding Buffer B->C D Resuspend in Binding Buffer & add Annexin V-FITC and PI C->D E Incubate 15 min at RT in the dark D->E F Analyze by Flow Cytometry E->F Q3 Q3: Live (Annexin V- / PI -) F->Q3 Q1 Q1: Necrotic (Annexin V+ / PI +) Q2 Q2: Late Apoptotic (Annexin V+ / PI +) Q4 Q4: Early Apoptotic (Annexin V+ / PI -)

Caption: Workflow and data interpretation for apoptosis assay.

Protocol:

  • Cell Culture and Treatment: Seed approximately 1 x 10^6 cells in T25 flasks or 6-well plates and treat with the IC50 concentration of this compound for a specified time (e.g., 24 or 48 hours).[14]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective flask.[15]

  • Washing: Centrifuge the cell suspension (e.g., at 300-600 x g for 5 minutes) and wash the cells twice with cold PBS.[14][16]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[16] Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution.[16]

  • Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature, protected from light.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[16] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[14]

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17] The fluorescent dye Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[18] This allows for the differentiation of cell cycle phases.

G cluster_workflow Cell Cycle Analysis Workflow A Culture & Treat Cells B Harvest & Wash Cells A->B C Fix cells with ice-cold 70% Ethanol B->C D Wash to remove Ethanol C->D E Treat with RNase A to remove RNA D->E F Stain with Propidium Iodide (PI) E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells as described in the apoptosis assay (Protocol 2.1, Step 1).

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.[18] Centrifuge at ~300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 400 µL of PBS.[18]

  • Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[19] This step is crucial to prevent cell clumping.[20] Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage.[17][18]

  • Washing: Centrifuge the fixed cells (a higher speed may be required) and wash twice with PBS to remove the ethanol.[18][19]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A solution).[18][19]

  • PI Staining: Add 400 µL of PI staining solution (e.g., 50 µg/mL) and mix well.[18][19] Incubate at room temperature for 5-10 minutes.[18]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, collecting data in a linear scale.[19] Use doublet discrimination to exclude cell clumps from the analysis.[19]

Data Presentation

Quantitative data should be organized into clear, structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound

Cell LineIncubation Time (h)Assay TypeIC50 (µM) ± SD
MCF-7 (Breast)48MTTValue
A549 (Lung)48MTTValue
HepG2 (Liver)48MTTValue
PC-3 (Prostate)48SRBValue
Enter Cell Line72SRBValue

Table 2: Apoptosis Induction by this compound (at IC50)

Cell LineTreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
MCF-7 ControlValueValueValue
Compound (48h)ValueValueValue
A549 ControlValueValueValue
Compound (48h)ValueValueValue

Table 3: Cell Cycle Distribution Analysis (at IC50)

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7 ControlValueValueValue
Compound (24h)ValueValueValue
A549 ControlValueValueValue
Compound (24h)ValueValueValue

Hypothetical Signaling Pathway

Thiadiazole derivatives often exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. The diagram below illustrates a potential mechanism of action for this compound.

G cluster_cell Cancer Cell cluster_pathway1 Apoptosis Pathway cluster_pathway2 Cell Cycle Arrest compound This compound stress Induction of Cellular Stress compound->stress bax ↑ Bax/Bcl-2 Ratio stress->bax cdk CDK Inhibition stress->cdk cas9 Caspase-9 Activation bax->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis arrest G2/M Phase Arrest cdk->arrest proliferation ↓ Cell Proliferation arrest->proliferation

Caption: Potential mechanism of anticancer action.

References

Application Notes: Developing Novel Anticancer Agents from 1,3,4-Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2][3] Its structural similarity to pyrimidine, a core component of nucleic acids, allows derivatives to interfere with DNA replication and other crucial cellular processes in cancer cells.[4][5][6] Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring enhances its ability to cross cellular membranes, leading to good bioavailability.[2][5][7] This combination of features makes the 1,3,4-thiadiazole scaffold a highly attractive starting point for the design and development of novel anticancer agents.[1][2]

Recent research has focused on synthesizing and evaluating a variety of 1,3,4-thiadiazole derivatives, leading to the identification of compounds with potent cytotoxic activity against various cancer cell lines, including breast, colon, liver, and prostate cancers.[1][4][6] These derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in cancer progression, such as protein kinases and topoisomerases.[1] This document provides an overview of the application of 1,3,4-thiadiazole scaffolds in anticancer drug discovery, including protocols for their synthesis and biological evaluation.

Data Presentation: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected 1,3,4-thiadiazole derivatives against various human cancer cell lines.

Compound/SeriesCancer Cell LineIC50 (µM)Reference
Compound 9a MCF-7 (Breast)3.31[4]
WI-38 (Normal)43.99[4]
Compound 2g LoVo (Colon)2.44[4][8]
MCF-7 (Breast)23.29[4][8]
Derivatives 14a–c MCF-7 (Breast)2.32 - 8.35[5]
HepG2 (Liver)2.32 - 8.35[5]
Derivatives 8a,d–f Various Cancer Lines1.62 - 10.21[5]
Compound 8a Various Cancer Lines1.62 - 4.61[5]
Pyridine derivatives 18a–h HCT-116 (Colon)2.03 - 37.56[5]
Hep-G2 (Liver)2.03 - 37.56[5]
Bromophenyl derivatives 29i–k MCF-7, SK-BR-3 (Breast), A549, H1975 (Lung)0.77 - 3.43[5]
Thiadiazole derivatives 36a–e MCF-7 (Breast)5.51 - 9.48[5]
Compound ST10 MCF-7 (Breast)49.6[6][9]
MDA-MB-231 (Breast)53.4[6][9]

Experimental Protocols

Protocol 1: General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

This protocol outlines a common method for the synthesis of 1,3,4-thiadiazole derivatives, which often involves the cyclization of thiosemicarbazides.

Materials:

  • Substituted benzoic acid

  • Thionyl chloride (SOCl₂)

  • Thiosemicarbazide

  • Phosphoryl chloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)

  • Appropriate solvents (e.g., ethanol, dimethylformamide (DMF))

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: Reflux a mixture of the substituted benzoic acid and an excess of thionyl chloride for 2-4 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Thiosemicarbazone Synthesis: Dissolve the crude acid chloride in a suitable solvent (e.g., dry benzene or THF). Add an equimolar amount of thiosemicarbazide and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cyclization: To the resulting thiosemicarbazone, add a cyclizing agent such as phosphoryl chloride or concentrated sulfuric acid dropwise while cooling in an ice bath. After the addition, stir the mixture at room temperature or gently heat it for 2-8 hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base like sodium bicarbonate solution. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2,5-disubstituted 1,3,4-thiadiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (1,3,4-thiadiazole derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells

  • Test compounds

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed the cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization, collect them by centrifugation (e.g., 1500 rpm for 5 minutes), and wash them twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

Materials:

  • Cancer cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate them for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. The analysis will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of 1,3,4-Thiadiazole Derivatives purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism animal_model Xenograft Animal Model ic50->animal_model Lead Compound Selection cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Assessment efficacy->toxicity

Caption: Experimental workflow for developing 1,3,4-thiadiazole anticancer agents.

apoptosis_pathway cluster_cell Cancer Cell thiadiazole 1,3,4-Thiadiazole Derivative pro_apoptotic Pro-apoptotic Proteins (Bax, Bak) thiadiazole->pro_apoptotic Upregulates anti_apoptotic Anti-apoptotic Proteins (Bcl-2, Bcl-xL) thiadiazole->anti_apoptotic Downregulates caspases Caspase Cascade Activation (Caspase-3, -8, -9) pro_apoptotic->caspases anti_apoptotic->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

sar_relationship cluster_r1 Substituent at C2 cluster_r2 Substituent at C5 scaffold 1,3,4-Thiadiazole Core r1_group Aromatic/Heterocyclic Ring scaffold->r1_group r2_group Aryl/Alkyl Group scaffold->r2_group r1_sub Electron-withdrawing/ donating groups r1_group->r1_sub activity Anticancer Activity r1_sub->activity r2_sub Lipophilicity & Steric Hindrance r2_group->r2_sub r2_sub->activity

Caption: Structure-Activity Relationship (SAR) logic for 1,3,4-thiadiazoles.

References

Application Notes and Protocols for 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol and its derivatives in antimicrobial research. This document details the synthesis of active derivatives, protocols for antimicrobial screening, and summarizes the current understanding of their mechanism of action.

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,3,4-thiadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, known to be a pharmacophore with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. The compound this compound, featuring this key moiety, serves as a versatile starting material for the synthesis of various derivatives with enhanced antimicrobial potential. The presence of the amino and phenolic hydroxyl groups offers reactive sites for chemical modification, leading to the generation of diverse compound libraries for screening.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data, presented in the tables below, summarizes the Minimum Inhibitory Concentrations (MICs) and zones of inhibition for representative derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of a Schiff Base Derivative

A notable derivative, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, has demonstrated significant antibacterial activity.[1][2]

Microbial StrainTypeMIC (mg/mL)
Klebsiella pneumoniaeGram-negative1[1][2]
Bacillus cereusGram-positive1[1][2]
Staphylococcus aureusGram-positive3[1][2]
Escherichia coliGram-negative5[1][2]

Table 2: Zone of Inhibition Data for Various Thiadiazole Derivatives

The following table presents the zone of inhibition data for various 2-amino-1,3,4-thiadiazole derivatives, highlighting the impact of different substitutions on antibacterial and antifungal activity.

Compound TypeMicrobial StrainZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)
Fluorinated/Chlorinated Phenyl DerivativesS. aureus, B. subtilisGood inhibitory effectsCiprofloxacin-
Oxygenated Phenyl DerivativesA. niger, C. albicansSignificant activityFluconazole-
p-chlorophenyl & p-nitrophenyl DerivativesB. subtilis, S. aureusGood activityAmpicillin-

Experimental Protocols

Detailed methodologies for the synthesis of active derivatives and subsequent antimicrobial screening are provided below.

Protocol 1: Synthesis of Schiff Base Derivatives via Microwave Irradiation

This protocol describes a rapid and efficient microwave-assisted synthesis of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol.[3][4]

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Distilled water

  • Ethanol

  • Domestic microwave oven

  • Conical flask

  • Thin Layer Chromatography (TLC) plates

  • Capillary tubes for melting point determination

Procedure:

  • In a conical flask, combine this compound (0.004 M) and 4-hydroxybenzaldehyde (0.004 M).[3]

  • Add 1 mL of distilled water to the mixture.[3]

  • Place the flask in a domestic microwave oven and irradiate at 180 watts for 2-3 minutes.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Recrystallize the resulting yellow precipitate from ethanol to obtain pure 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol.[3]

  • Characterize the final product by determining its melting point and using spectroscopic techniques (FT-IR, 1H-NMR, 13C-NMR).

Protocol 2: Synthesis of Mannich Base Derivatives

This protocol outlines a general procedure for the synthesis of N-Mannich bases, which can be adapted for this compound.

Materials:

  • This compound

  • Formaldehyde solution (37%)

  • Appropriate primary or secondary amine (e.g., substituted anilines, piperazines)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve this compound (5.0 mmol) in hot ethanol (10 mL) in a round-bottom flask.

  • To this solution, add the appropriate amine (0.01 mole) and formaldehyde solution (1.0 mL).

  • Stir the reaction mixture at room temperature for 5 hours and then allow it to stand overnight.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

  • Characterize the synthesized Mannich bases using spectroscopic methods.

Protocol 3: Antimicrobial Susceptibility Testing - Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[5][6]

Materials:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Bacterial or fungal cultures

  • Synthesized compounds dissolved in DMSO (e.g., 100 µg/mL)

  • Standard antibiotic (e.g., Amoxicillin for bacteria, Fluconazole for fungi)

  • Sterile cork borer (6 mm)

  • Incubator

Procedure:

  • Prepare the appropriate agar medium and pour it into sterile Petri dishes.

  • Once the agar has solidified, surface-inoculate the plates with a standardized microbial suspension (e.g., 10^6 CFU/mL).[5]

  • Using a sterile cork borer, create wells (6 mm in diameter) in the agar.[5]

  • Carefully add 100 µL of the test compound solution into each well.[5]

  • In separate wells, add the standard antibiotic and DMSO (as a negative control).

  • Allow the plates to stand for 2 hours at 4°C to permit diffusion of the compounds into the agar.[5]

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[5]

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial or fungal cultures

  • Synthesized compounds in a stock solution

  • Standard antibiotic

  • Incubator

Procedure:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • In the first column of wells, add 100 µL of the stock solution of the test compound, creating a 1:2 dilution.

  • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column.

  • Prepare a standardized inoculum of the test microorganism and add 10 µL to each well (except for the sterility control well).

  • Include a growth control well (broth + inoculum) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 16-20 hours.[7]

  • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7]

Visualizations

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Thiadiazole derivatives have been suggested to exert their antimicrobial effect by targeting essential bacterial enzymes. One such proposed mechanism is the inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.

G cluster_compound Thiadiazole Derivative cluster_bacterium Bacterial Cell Thiadiazole This compound Derivative DNAGyrase DNA Gyrase (Target Enzyme) Thiadiazole->DNAGyrase Inhibition DNA Bacterial DNA DNAGyrase->DNA Acts on Replication DNA Replication & Repair DNA->Replication Undergoes CellDeath Bacterial Cell Death Replication->CellDeath Inhibition leads to

Caption: Proposed mechanism of action for thiadiazole derivatives.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

G Start Start: This compound Synthesis Synthesis of Derivatives (e.g., Schiff or Mannich Bases) Start->Synthesis Purification Purification & Characterization (Recrystallization, Spectroscopy) Synthesis->Purification Screening Antimicrobial Screening (Agar Well Diffusion) Purification->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Active Compounds Data Data Analysis (Activity Comparison) MIC->Data End Identification of Lead Compounds Data->End

Caption: Workflow for antimicrobial drug discovery.

Conclusion

This compound represents a valuable scaffold for the development of new antimicrobial agents. The synthetic accessibility of its derivatives, coupled with their promising activity against a range of pathogens, makes this compound class a compelling area for further investigation. The provided protocols and data serve as a foundational resource for researchers aiming to explore the therapeutic potential of these thiadiazole derivatives in the fight against infectious diseases. Future work should focus on elucidating the precise molecular mechanisms of action and optimizing the structure-activity relationships to develop potent and selective antimicrobial candidates.

References

The Versatility of Thiadiazole Derivatives in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Thiadiazole and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This heterocyclic moiety is a key component in the development of novel therapeutic agents due to its diverse biological potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document provides detailed application notes on the anticancer and antimicrobial applications of thiadiazole derivatives, complete with experimental protocols and quantitative data to guide researchers in the field of drug discovery and development.

The five-membered ring structure of thiadiazole, containing sulfur and nitrogen atoms, allows for diverse substitutions, leading to a wide array of compounds with varying biological effects.[1][2][3][4] The 1,3,4-thiadiazole isomer, in particular, has been extensively studied and is present in several clinically used drugs.[1][4] Its ability to act as a bioisostere of pyrimidine and oxadiazole, coupled with its capacity to cross cellular membranes, makes it a privileged structure in drug design.[3][5]

Anticancer Applications of Thiadiazole Derivatives

Thiadiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][5][6] These mechanisms include the inhibition of key enzymes involved in cancer progression, disruption of microtubule dynamics, and induction of apoptosis.[6][7]

Mechanism of Action: Targeting Key Signaling Pathways

Several studies have elucidated the molecular targets of anticancer thiadiazole derivatives. A primary mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[7] By blocking the ATP-binding site of these kinases, thiadiazole compounds can halt the downstream signaling pathways that promote cell proliferation and survival.

Another important target is histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[6] Inhibition of HDACs by thiadiazole derivatives can lead to the re-expression of tumor suppressor genes, thereby inducing cell cycle arrest and apoptosis.[6] Furthermore, some derivatives have been found to interfere with tubulin polymerization, a critical process for cell division, leading to mitotic arrest and cell death.[6]

Below is a diagram illustrating the key anticancer mechanisms of thiadiazole derivatives.

anticancer_mechanisms Anticancer Mechanisms of Thiadiazole Derivatives cluster_mechanisms Mechanisms of Action cluster_outcomes Cellular Outcomes Thiadiazole Thiadiazole Derivatives EGFR EGFR Inhibition Thiadiazole->EGFR Binds to active site HDAC HDAC Inhibition Thiadiazole->HDAC Inhibits activity Tubulin Tubulin Polymerization Inhibition Thiadiazole->Tubulin Disrupts assembly Apoptosis_Induction Induction of Apoptosis Thiadiazole->Apoptosis_Induction Activates caspases Proliferation_Arrest Inhibition of Cell Proliferation EGFR->Proliferation_Arrest Cell_Cycle_Arrest Cell Cycle Arrest HDAC->Cell_Cycle_Arrest Tubulin->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Proliferation_Arrest->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Key anticancer mechanisms of thiadiazole derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2,5-disubstituted 1,3,4-thiadiazole derivatives against various human cancer cell lines, with IC50 values indicating the concentration required for 50% inhibition of cell growth.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
TD-1 2-(4-fluorobenzylamino)-5-phenylA549 (Lung)2.79[5]
TD-2 2-(4-fluorobenzylamino)-5-phenylSKOV-3 (Ovarian)3.58[5]
TD-3 2-(phenylamino)-5-(p-tolyl)A549 (Lung)2.53[7]
TD-4 2-(phenylamino)-5-(4-methoxyphenyl)A549 (Lung)2.62[7]
TD-5 2-(propenylamino)-5-phenylMCF-7 (Breast)1.52[7]
TD-6 2-(propenylamino)-5-phenylHCT-116 (Colon)10.3[7]
TD-7 Hybrid with pyrazoleA549 (Lung)1.537[8][9]
TD-8 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)MCF-7 (Breast)49.6[10]
TD-9 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)MDA-MB-231 (Breast)53.4[10]

Antimicrobial Applications of Thiadiazole Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiadiazole derivatives have demonstrated significant antibacterial and antifungal activities, making them a promising class of compounds for combating infectious diseases.[11][12][13][14]

Mechanism of Action: Disrupting Microbial Processes

The antimicrobial action of thiadiazole derivatives is attributed to their ability to interfere with essential microbial processes.[11][13] The sulfur atom in the thiadiazole ring is thought to facilitate the penetration of the microbial cell wall.[13] Once inside, these compounds can inhibit crucial enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication. For instance, some derivatives have been shown to inhibit enzymes like MurB, which is essential for peptidoglycan biosynthesis in bacteria. Molecular docking studies have also suggested that thiadiazole derivatives can bind to the active sites of fungal enzymes such as lanosterol 14α-demethylase (CYP51), an important target for antifungal drugs.

The following diagram illustrates a general workflow for the synthesis and antimicrobial screening of thiadiazole derivatives.

antimicrobial_workflow Workflow for Synthesis and Antimicrobial Screening of Thiadiazole Derivatives Start Starting Materials (e.g., Thiosemicarbazide, Carboxylic Acid) Synthesis Synthesis of Thiadiazole Derivatives Start->Synthesis Purification Purification and Characterization (e.g., Crystallization, NMR, MS) Synthesis->Purification Screening Antimicrobial Screening Purification->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC MBC Determination of Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC SAR Structure-Activity Relationship (SAR) Analysis MBC->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A generalized workflow for the development of antimicrobial thiadiazole derivatives.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected 1,3,4-thiadiazole derivatives against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration that inhibits visible growth.

Compound IDMicrobial StrainMIC (µg/mL)Reference
ATD-1 Staphylococcus aureus0.03[13]
ATD-2 Bacillus subtilis0.03[13]
ATD-3 Escherichia coli0.5[13]
ATD-4 Klebsiella pneumoniae75[15]
ATD-5 Pseudomonas aeruginosa100[15]
ATD-6 Rhizopus oryzae150[15]
ATD-7 Candida albicans2-40[16]
ATD-8 Aspergillus niger2-40[16]

Experimental Protocols

Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives (General Procedure)

This protocol describes a general method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide.

Materials:

  • Substituted carboxylic acid (1 mmol)

  • Thiosemicarbazide (1 mmol)

  • Phosphorus oxychloride (POCl₃) (5 mL)

  • Ice-cold water

  • Sodium bicarbonate solution (10%)

  • Ethanol for recrystallization

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus

Procedure:

  • A mixture of the substituted carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol) is taken in a round-bottom flask.

  • Phosphorus oxychloride (5 mL) is added to the mixture slowly with constant stirring in an ice bath.

  • The reaction mixture is then refluxed for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and then poured slowly into crushed ice with constant stirring.

  • The resulting precipitate is filtered, washed with water, and then neutralized with a 10% sodium bicarbonate solution.

  • The solid product is washed again with water until neutral and then dried.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol to afford the pure 2,5-disubstituted-1,3,4-thiadiazole derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Thiadiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cancer cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubated for 24 hours to allow for cell attachment.[17]

  • After 24 hours, the medium is replaced with fresh medium containing various concentrations of the thiadiazole derivatives (typically ranging from 0.01 to 100 µM). A control group with DMSO (vehicle) is also included.

  • The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[17]

  • Following the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C.[17]

  • The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[17]

  • The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.[17]

  • The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) × 100.

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized thiadiazole derivatives against various microbial strains.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Thiadiazole derivatives (dissolved in DMSO)

  • Standard antibiotic or antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • Sterile saline

  • Spectrophotometer

  • Incubator

Procedure:

  • A stock solution of each thiadiazole derivative is prepared in DMSO.

  • Serial two-fold dilutions of the compounds are prepared in the appropriate broth in a 96-well plate, typically ranging from 0.1 to 1000 µg/mL.

  • The microbial inoculum is prepared by adjusting the turbidity of a fresh culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL for bacteria. The inoculum is then further diluted to achieve a final concentration of 5 × 10⁵ CFU/mL in the wells.

  • Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Thiadiazole derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for the development of new drugs to combat cancer and infectious diseases. The protocols and data presented here provide a valuable resource for researchers to further explore the therapeutic potential of this important heterocyclic scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of novel thiadiazole derivatives will undoubtedly lead to the discovery of more potent and selective therapeutic agents.

References

Application Notes and Protocols for In Vivo Studies of Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design of in vivo studies for evaluating thiadiazole compounds. The protocols outlined below cover key assays for assessing anticancer, anticonvulsant, and anti-inflammatory activities, as well as pharmacokinetic and acute toxicity profiles.

General Considerations for In Vivo Studies

Successful in vivo evaluation of thiadiazole compounds requires careful planning and adherence to ethical guidelines for animal research. Key considerations include the selection of an appropriate animal model, the formulation of the test compound, the route of administration, and the definition of clear endpoints. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

Animal Models: The choice of animal model is critical and depends on the therapeutic area of investigation. Common models include:

  • Mice: Frequently used for anticancer (xenograft models), anticonvulsant, and initial toxicity screening due to their genetic tractability and relatively low cost. Strains such as BALB/c nude mice are used for tumor xenografts, while Swiss albino mice are common for neuropharmacological assays.[1][2]

  • Rats: Often employed for pharmacokinetic, anti-inflammatory, and toxicity studies due to their larger size, which facilitates blood sampling and surgical procedures. Sprague Dawley and Wistar rats are common choices.

Compound Formulation and Administration: Thiadiazole compounds are often poorly soluble in water. Therefore, appropriate vehicle selection is crucial for achieving desired exposure levels. Common vehicles include saline, polyethylene glycol (PEG), dimethyl sulfoxide (DMSO), or a combination thereof. The route of administration should align with the intended clinical application, with oral gavage and intraperitoneal (i.p.) injection being the most common in preclinical studies.

In Vivo Anticancer Efficacy Studies

The in vivo anticancer potential of thiadiazole derivatives is typically evaluated using tumor xenograft models in immunocompromised mice.

Experimental Protocol: Subcutaneous Xenograft Model
  • Cell Culture: Culture human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions.[2]

  • Animal Model: Use female athymic nude mice (Nu/Nu) or NOD/SCID mice, aged 8-12 weeks.[1][3]

  • Tumor Cell Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with an equal volume of Matrigel to enhance tumor formation.

    • Subcutaneously inject approximately 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[2][3]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow. Tumor growth is typically detectable within 4-7 days.[3]

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Treatment:

    • When tumors reach a mean volume of 50-100 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).[3][4]

    • Administer the thiadiazole compound or vehicle control at the predetermined dose and schedule (e.g., daily or three times a week) via the chosen route (e.g., oral gavage, i.p. injection).[1] A positive control group treated with a standard-of-care chemotherapeutic agent (e.g., doxorubicin) can also be included.

  • Endpoint and Data Analysis:

    • Continue treatment for a specified period (e.g., 15-28 days).[1][4]

    • Monitor animal body weight and overall health throughout the study as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Calculate the percentage of tumor growth inhibition.

    • Tissues can be collected for further analysis, such as histology, immunohistochemistry (to assess biomarkers), or Western blotting (to evaluate signaling pathway modulation).

Quantitative Data Summary: Anticancer Activity
Compound ClassCancer Cell LineAnimal ModelDose and RouteOutcome
1,3,4-Thiadiazole DerivativeHuman Burkitt Lymphoma (P493)Mouse Xenograft12.5 mg/kg, daily i.p.Inhibition of lymphoma xenograft growth.
Imidazothiadiazole DerivativePancreatic Ductal AdenocarcinomaMouse Xenograft25 mg/kg, 3 times/weekSignificant reduction in tumor growth after two weeks.[2]
Pyrrolidine DiketopiperazineMelanoma (A375)Nude Mouse Xenograft25 mg/kg, 3 times/week for 15 daysSignificant decrease in tumor growth, comparable to vemurafenib.[1]

In Vivo Anticonvulsant Activity Screening

The anticonvulsant properties of thiadiazole compounds are commonly assessed using the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure models in mice.

Experimental Protocol: Maximal Electroshock (MES) Test
  • Animal Model: Use male Swiss albino mice (20-28 g).

  • Compound Administration: Administer the thiadiazole compound or vehicle control i.p. or orally at various doses (e.g., 30, 100, 300 mg/kg). A standard anticonvulsant drug like phenytoin or carbamazepine should be used as a positive control.[5]

  • Seizure Induction:

    • At the time of peak effect of the compound (typically 30-60 minutes post-administration), induce seizures using a rodent shocker.

    • Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.[6] Local anesthetic (e.g., 0.5% tetracaine hydrochloride) should be applied to the corneas prior to electrode placement.[6]

  • Endpoint and Data Analysis:

    • Observe the mice for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.[6]

    • Determine the percentage of protected animals at each dose.

    • Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from seizures.

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Animal Model: Use male Swiss albino mice (20-28 g).

  • Compound Administration: Administer the thiadiazole compound or vehicle control i.p. or orally at various doses. A standard drug like sodium valproate can be used as a positive control.[7]

  • Seizure Induction:

    • At the time of peak effect of the compound, inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously into the loose skin on the back of the neck.

  • Endpoint and Data Analysis:

    • Observe the mice for 30 minutes for the onset of clonic seizures (characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds).

    • An animal is considered protected if no clonic seizures are observed.

    • Calculate the ED50 for protection against PTZ-induced seizures.

Quantitative Data Summary: Anticonvulsant Activity
Compound ClassAnimal ModelTestDose (mg/kg, i.p.)Outcome
Substituted 1,2,4-ThiadiazolesMiceMES100-300Protection against MES-induced seizures.[8]
Quinazolinone derivative of 1,3,4-thiadiazoleMicescPTZ & MES30High potency in both models.[5]
1,3,4-Thiadiazole-2-sulfonamide derivativeMiceMES16ED50 of 16 mg/kg with no neurotoxicity.[5]

In Vivo Anti-Inflammatory Activity Assessment

The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Use Wistar or Sprague Dawley rats (200-300 g).

  • Compound Administration: Administer the thiadiazole compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin or ibuprofen) orally or i.p. 1 hour before the carrageenan injection.[9][10]

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.[9]

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 6 hours).

    • The difference in paw volume between the baseline and subsequent time points indicates the degree of edema.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.

    • Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary: Anti-inflammatory Activity
Compound ClassAnimal ModelDose (mg/kg)Maximum Inhibition of Paw Edema (%)Time of Max Inhibition (hours)
1,2,4-Triazolo[3,4-b][11][12]thiadiazole derivativeRat1057.5 - 62.33
Benzenesulfonamide derivativeRat20096.31 - 99.694
(S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanolMouseNot specified91Not specified

In Vivo Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of thiadiazole compounds.

Experimental Protocol: Oral Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague Dawley rats with cannulated jugular veins for serial blood sampling.

  • Compound Administration:

    • Fast the rats overnight prior to dosing.

    • Administer the thiadiazole compound as a single oral dose via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 150-200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 8, and 24 hours post-dose).

    • Place the blood samples into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the thiadiazole compound in the plasma samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Quantitative Data Summary: Pharmacokinetics in Rats
CompoundRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)
VR24 (1,3,4-Thiadiazole derivative)OralNot specified~0.5284.0
VR27 (1,3,4-Thiadiazole derivative)OralNot specified~5.552.0

Acute Toxicity Studies

Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of a compound and to establish a safe dose range for further studies.

Experimental Protocol: Acute Oral Toxicity (OECD 423)
  • Animal Model: Use female rats or mice.

  • Dosing:

    • Administer the thiadiazole compound orally at a starting dose (e.g., 300 mg/kg).

    • Observe the animals for 14 days for signs of toxicity, including changes in behavior, appearance, and body weight.

    • Depending on the outcome, the dose for the next set of animals is increased or decreased.

  • Endpoint and Data Analysis:

    • Record all signs of toxicity and mortality.

    • At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy to examine for any organ abnormalities.

    • Determine the LD50 (median lethal dose) if applicable, or the maximum tolerated dose (MTD).

Visualization of Experimental Designs and Signaling Pathways

Diagrams

experimental_workflow cluster_preclinical Preclinical In Vivo Study animal_model Animal Model Selection (e.g., Nude Mice) tumor_implantation Tumor Cell Implantation (e.g., Subcutaneous) animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment with Thiadiazole Compound randomization->treatment monitoring Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Study Endpoint (e.g., 28 days) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis

Caption: Workflow for a typical in vivo anticancer xenograft study.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_stat3 STAT3 Pathway Thiadiazole Thiadiazole Compound PI3K PI3K Thiadiazole->PI3K Inhibits MEK MEK Thiadiazole->MEK Inhibits STAT3 STAT3 Thiadiazole->STAT3 Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK Activates ERK->Proliferation STAT3->Proliferation

Caption: Signaling pathways commonly inhibited by thiadiazole compounds.

logical_relationship cluster_design Experimental Design Logic hypothesis Hypothesis: Thiadiazole compound has in vivo activity pharmacokinetics Pharmacokinetics (ADME Profile) hypothesis->pharmacokinetics efficacy Efficacy Studies (Anticancer, Anticonvulsant, etc.) hypothesis->efficacy toxicity Toxicity Studies (Acute, Chronic) hypothesis->toxicity dose_selection Dose Selection pharmacokinetics->dose_selection therapeutic_window Therapeutic Window Determination efficacy->therapeutic_window toxicity->dose_selection toxicity->therapeutic_window dose_selection->efficacy

Caption: Logical flow of in vivo experimental design for thiadiazoles.

References

Application Notes and Protocols for 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and use of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol (CAS 59565-53-6) in common biological assays. The compound and its derivatives have demonstrated notable antibacterial and anticancer properties.[1][2]

Compound Information

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇N₃OS[3][4][5]

  • Molecular Weight: 193.23 g/mol [3][4]

  • Appearance: Crystalline solid[6]

Solubility and Stock Solution Preparation

The solubility of this compound is a critical factor for its use in biological assays. Dimethyl sulfoxide (DMSO) is a common solvent for this compound and its derivatives.[7]

Table 1: Solubility Data

SolventSolubilityNotes
DMSOSolubleRecommended for stock solutions.
WaterSparingly solubleFinal assay concentrations should have a low percentage of DMSO to avoid solvent toxicity.
EthanolSoluble upon recrystallizationMay be used in some synthesis protocols but less common for assay preparation.[7]
Protocol for 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 1.93 mg of this compound.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex thoroughly until the compound is completely dissolved.

    • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standard methods and is suitable for determining the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Table 2: Example MIC Values for a Schiff-Base Derivative

Note: The following data is for the derivative 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol and should be used as a reference for designing concentration ranges for the parent compound.

Bacterial StrainTypeMIC (mg/mL)
Klebsiella pneumoniaeGram-negative1
Bacillus cereusGram-positive1
Staphylococcus aureusGram-positive3
Escherichia coliGram-negative5
  • Materials:

    • Bacterial cultures (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well microplates

    • Compound stock solution (10 mM in DMSO)

    • Positive control antibiotic (e.g., ciprofloxacin)

    • Negative control (DMSO)

    • Spectrophotometer (for measuring optical density at 600 nm)

  • Procedure:

    • Prepare a bacterial inoculum suspension in MHB, adjusted to a 0.5 McFarland standard.

    • In a sterile 96-well plate, add 100 µL of MHB to all wells.

    • In the first well of a row, add a specific volume of the compound stock solution to achieve the highest desired concentration and perform serial twofold dilutions across the plate.

    • Add 10 µL of the adjusted bacterial inoculum to each well.

    • Include a positive control (antibiotic), a negative control (MHB with DMSO), and a growth control (MHB with bacteria and DMSO).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow_antibacterial cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_readout Incubation & Readout bacterial_culture Bacterial Culture inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep compound_stock Compound Stock (10 mM in DMSO) serial_dilution Serial Dilution in 96-well plate compound_stock->serial_dilution inoculation Inoculate Wells inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate (37°C, 18-24h) inoculation->incubation readout Determine MIC incubation->readout

Figure 1. Workflow for Antibacterial Susceptibility Testing.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the use of the MTT assay to assess the cytotoxic effects of this compound on cancer cell lines. A derivative has shown activity against prostate cancer cells (CRL-1740) at a concentration of 0.03 µg/mL.[7]

  • Materials:

    • Cancer cell line (e.g., PC-3, LNCaP for prostate cancer)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Sterile 96-well cell culture plates

    • Compound stock solution (10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Potential Signaling Pathways

While the exact mechanism of action for this compound is not fully elucidated, many anticancer and antibacterial agents with similar heterocyclic structures interfere with fundamental cellular processes.

signaling_pathways cluster_compound This compound cluster_cellular_targets Potential Cellular Targets cluster_cellular_outcomes Cellular Outcomes compound Compound dna_synthesis DNA Synthesis/ Replication compound->dna_synthesis protein_synthesis Protein Synthesis compound->protein_synthesis cell_wall Bacterial Cell Wall Synthesis compound->cell_wall signal_transduction Signal Transduction (e.g., Kinases) compound->signal_transduction apoptosis Apoptosis dna_synthesis->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_synthesis->cell_cycle_arrest protein_synthesis->cell_cycle_arrest bacterial_death Bacterial Death protein_synthesis->bacterial_death cell_wall->bacterial_death signal_transduction->apoptosis signal_transduction->cell_cycle_arrest

Figure 2. Potential Signaling Pathways Affected.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information. The compound may cause skin, eye, and respiratory irritation.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Low or No Product Yield

Q1: I am getting a very low yield or no product at all. What are the potential causes?

A1: Several factors could contribute to low or no product yield. Consider the following:

  • Purity of Starting Materials: Ensure the purity of your starting materials, primarily 4-hydroxybenzaldehyde and thiosemicarbazide. Impurities can interfere with the reaction.

  • Reaction Conditions: The reaction is sensitive to conditions such as temperature, pH, and reaction time.[1] Refer to the optimized protocols and ensure you are following them closely.

  • Inefficient Cyclization: The key step in forming the 1,3,4-thiadiazole ring is the cyclization of the thiosemicarbazide intermediate. The choice of acidic or alkaline medium for cyclization can significantly influence the outcome.[1]

  • Oxidant Activity: If using an oxidative cyclization method (e.g., with tert-butyl hydroperoxide), ensure the oxidant is fresh and active.[2]

Side Reactions and Impurities

Q2: My final product is impure, and I'm observing significant side products in my analysis (TLC, NMR). What are the likely side reactions?

A2: Common side reactions include the formation of 1,2,4-triazole derivatives or incomplete cyclization.

  • Formation of 1,2,4-triazoles: Cyclization of acylthiosemicarbazides in an alkaline medium can favor the formation of 1,2,4-triazole derivatives instead of the desired 1,3,4-thiadiazole.[1] Using an acidic medium generally favors the formation of 1,3,4-thiadiazoles.[1]

  • Unreacted Intermediates: The presence of unreacted thiosemicarbazone intermediate is a common impurity. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).[2]

Purification Challenges

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: The polarity of this compound can present purification challenges.

  • Column Chromatography: Silica gel column chromatography using a hexane/ethyl acetate solvent system is a reported method for purification.[2] The optimal solvent gradient will need to be determined based on your specific impurity profile.

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, can be an effective final purification step to obtain a crystalline product.[3]

Frequently Asked Questions (FAQs)

Reaction Mechanism and Conditions

Q4: What is the general mechanism for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide?

A4: The synthesis generally proceeds through the formation of a thiosemicarbazone intermediate by the reaction of an aldehyde or carboxylic acid derivative with thiosemicarbazide. This intermediate then undergoes cyclization, typically under acidic or oxidative conditions, to form the 1,3,4-thiadiazole ring.[4]

Q5: What are the key reaction parameters to control for a successful synthesis?

A5: Careful control of the following parameters is crucial:

  • Temperature: Many synthetic procedures are carried out at room temperature or require refluxing, so maintaining the specified temperature is important.[2][5]

  • pH: The pH of the reaction medium can dictate the cyclization pathway, influencing the formation of 1,3,4-thiadiazole versus 1,2,4-triazole isomers.[1]

  • Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time and ensure completion.[2]

Characterization

Q6: What are the expected spectral data (NMR, IR) for this compound?

A6: The structural confirmation of the final product can be achieved through various spectroscopic techniques.

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the phenol ring and the amine protons. In DMSO-d₆, aromatic protons typically appear in the range of δ 7.80-7.42 ppm, the amine protons (NH₂) as a singlet around δ 3.45 ppm, and the hydroxyl proton (OH) as a singlet around δ 10.50 ppm.[5]

  • ¹³C NMR: The spectrum will show signals for the carbon atoms of the phenol ring and the thiadiazole ring.[5]

  • FT-IR: Look for characteristic absorption bands for the N-H stretching of the amino group (around 3286-3163 cm⁻¹), C=N stretching (around 1604 cm⁻¹), and O-H stretching of the phenol group.[3]

Data Presentation

Table 1: Summary of Reported Synthesis Conditions and Yields

Starting MaterialsReagents/CatalystSolventReaction TimeTemperatureYield (%)Reference
4-Hydroxybenzaldehyde, Thiosemicarbazidetert-butyl hydroperoxide (TBHP)Ethanol/Water4 h20°C80%[2]
4-Hydroxybenzoic acid, ThiosemicarbazideConcentrated H₂SO₄-Reflux--[6][7]
4-Hydroxybenzaldehyde, 4-(5-amino-1,3,4-thiadiazol-2-yl) phenol-Distilled Water2-3 minMicrowave (180W)82%[8][9]

Experimental Protocols

Synthesis via Oxidative Cyclization[2]

  • In a round-bottom flask, combine 4-hydroxybenzaldehyde (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (10 mL).

  • To this mixture, add tert-butyl hydroperoxide (TBHP, 70% aqueous solution) (1 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC using a hexane/EtOAc mobile phase.

  • Upon completion, evaporate the ethanol under vacuum to obtain a solid residue.

  • To the residue, add ethyl acetate (10 mL) and water (10 mL), followed by a saturated sodium bicarbonate solution (10 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate under vacuum to obtain the crude product.

  • Purify the crude product using silica gel column chromatography (hexane/ethyl acetate).

Visualizations

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Reactants Mix 4-Hydroxybenzaldehyde, Thiosemicarbazide, TBHP in Ethanol Start->Reactants Stir Stir at RT for 4h Reactants->Stir TLC Monitor by TLC Stir->TLC Evaporate Evaporate Ethanol TLC->Evaporate Reaction Complete Extract Add EtOAc, H2O, NaHCO3 & Separate Layers Evaporate->Extract Dry Dry Organic Layer Extract->Dry Evaporate_Final Evaporate Solvent Dry->Evaporate_Final Chromatography Column Chromatography Evaporate_Final->Chromatography End Pure Product Chromatography->End

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Yield Issue Impure_Reactants Impure Starting Materials Start->Impure_Reactants Wrong_Conditions Incorrect Reaction Conditions (Temp, pH, Time) Start->Wrong_Conditions Poor_Cyclization Inefficient Cyclization Start->Poor_Cyclization Inactive_Oxidant Inactive Oxidant Start->Inactive_Oxidant Purify_Reactants Verify/Purify Reactants Impure_Reactants->Purify_Reactants Optimize_Conditions Optimize Reaction Parameters Wrong_Conditions->Optimize_Conditions Adjust_Medium Adjust pH (Acidic Medium) Poor_Cyclization->Adjust_Medium Fresh_Oxidant Use Fresh Oxidant Inactive_Oxidant->Fresh_Oxidant

Caption: Troubleshooting logic for addressing low product yield.

References

"troubleshooting common issues in 2-amino-1,3,4-thiadiazole synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-1,3,4-thiadiazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-amino-1,3,4-thiadiazoles?

The most prevalent methods for synthesizing 2-amino-1,3,4-thiadiazoles typically involve the cyclization of thiosemicarbazide or its derivatives with a suitable cyclizing agent. Common starting materials that provide the carbon backbone for the thiadiazole ring include carboxylic acids, acid chlorides, esters, and aldehydes.[1][2][3][4] The reaction of a carboxylic acid with thiosemicarbazide is a widely used one-pot synthesis method.[2]

Q2: What are the typical cyclizing agents used in this synthesis?

A variety of dehydrating and cyclizing agents are employed, with the choice often depending on the specific substrate and desired reaction conditions. Commonly used agents include strong acids like concentrated sulfuric acid and polyphosphoric acid (PPA), as well as phosphorus-based reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[2][3][5] Milder, more modern methods may also utilize reagents like polyphosphate ester (PPE).[2]

Q3: What are the general reaction conditions for this synthesis?

Reaction conditions can vary significantly based on the chosen synthetic route. Conventional methods often require heating, with temperatures ranging from room temperature to reflux conditions (e.g., 80-90°C).[1] Some methods, particularly those using highly reactive cyclizing agents, can proceed at room temperature.[5] Reaction times can range from a few hours to overnight.[1][6] Solvent selection is also crucial, with common choices including ethanol or solvent-free conditions.[1]

Q4: What are the key safety precautions to consider during this synthesis?

Many of the reagents used in this synthesis are corrosive and hazardous. Concentrated sulfuric acid, polyphosphoric acid, phosphorus oxychloride, and phosphorus pentachloride are all highly corrosive and moisture-sensitive. These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn. Care should be taken during the workup procedure, especially when quenching the reaction mixture with water or neutralizing with a base, as these steps can be highly exothermic.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-amino-1,3,4-thiadiazoles.

Issue 1: Low or No Product Yield

  • Q: My reaction has resulted in a very low yield or no desired product. What are the possible causes and solutions?

    • A: Several factors can contribute to low or no product yield.

      • Purity of Starting Materials: Ensure that the thiosemicarbazide and the carboxylic acid (or its derivative) are of high purity. Impurities can interfere with the reaction.

      • Activity of Cyclizing Agent: Strong acid catalysts like sulfuric acid or polyphosphoric acid can degrade over time due to moisture absorption. Use fresh or properly stored reagents. For solid-phase reactions using phosphorus pentachloride, ensure it is dry and has not been exposed to atmospheric moisture.[5]

      • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Conversely, excessive heat can lead to decomposition of reactants or products.

      • Stoichiometry of Reactants: The molar ratio of the reactants is crucial. For instance, in a solid-phase reaction using phosphorus pentachloride, a molar ratio of thiosemicarbazide to carboxylic acid to PCl₅ of 1:(1-1.2):(1-1.2) is recommended.[5]

      • Work-up Procedure: The product may be lost during the work-up. Ensure the pH is correctly adjusted during neutralization to precipitate the product fully.[5] The choice of recrystallization solvent is also critical for maximizing recovery.

Issue 2: Formation of Impurities and Side Products

  • Q: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

    • A: The formation of side products is a common issue.

      • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted starting materials in your crude product. Monitor the reaction by TLC to ensure the disappearance of starting material spots.

      • Formation of Oxadiazoles: In some cases, particularly if the reaction conditions are not carefully controlled, the formation of the corresponding 2-amino-1,3,4-oxadiazole can occur as a side product.[4]

      • Polymerization/Decomposition: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times with strong acids, can lead to the decomposition of the starting materials or the desired product, resulting in a complex mixture of byproducts.

      • Purification Strategy: A thorough purification strategy is essential. Recrystallization is a common method for purifying 2-amino-1,3,4-thiadiazoles.[1][5] The choice of solvent is critical and may require some experimentation. Common recrystallization solvents include ethanol or mixtures of DMF and water.[5] Column chromatography can also be employed for more challenging separations.

Issue 3: Difficulty in Product Isolation and Purification

  • Q: I am having trouble isolating and purifying my 2-amino-1,3,4-thiadiazole product. What techniques can I use?

    • A: Isolation and purification can be challenging due to the product's properties.

      • Precipitation and Filtration: The product is often precipitated by pouring the reaction mixture into cold water and neutralizing with a base like sodium carbonate or ammonium hydroxide.[1][7] Ensure the mixture is sufficiently cold to maximize precipitation.

      • Recrystallization: This is the most common purification method. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Ethanol and DMF/water mixtures are good starting points.[5]

      • Washing: After filtration, wash the solid product with cold water to remove any inorganic salts and water-soluble impurities.

      • Characterization: Confirm the purity of your final product using techniques like melting point determination, IR spectroscopy, and NMR spectroscopy.[1]

Data Presentation

Table 1: Comparison of Different Synthetic Methods for 2-Amino-1,3,4-thiadiazole Synthesis

MethodCyclizing AgentReaction TimeYield (%)Reference
Conventional HeatingConc. H₂SO₄3-4 hoursHigh[1]
Solid-Phase GrindingPCl₅Short>91%[5]
One-Pot SynthesisPolyphosphate Ester (PPE)N/AN/A[2]
Microwave IrradiationMagnesium Sulfate5 minutesN/A[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole using Concentrated Sulfuric Acid

  • To a solution of thiosemicarbazide (0.05 mol) in water, add an ethanolic solution of the substituted aromatic carboxylic acid (0.05 mol) with constant stirring.

  • Add a few drops of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture at 80-90°C for 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Basify the solution with a 10% sodium carbonate solution to precipitate the product.

  • Filter the solid product, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[1]

Protocol 2: Solid-Phase Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole using Phosphorus Pentachloride

  • In a dry reaction vessel, add thiosemicarbazide (A mol), the desired carboxylic acid (B mol), and phosphorus pentachloride (C mol) in a molar ratio of A:B:C = 1:(1-1.2):(1-1.2).

  • Grind the mixture evenly at room temperature until the reaction is complete (monitor by TLC if possible, or grind for a set amount of time based on previous experiments).

  • Allow the reaction mixture to stand to obtain the crude product.

  • Add an alkaline solution (e.g., 5% sodium carbonate solution) to the crude product until the pH of the resulting mixture is between 8.0 and 8.2.

  • Filter the resulting solid.

  • Dry the filter cake and then recrystallize it from a suitable solvent (e.g., a 1:2 mixture of DMF and water) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[5]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Thiosemicarbazide Thiosemicarbazide Mixing Mixing & Addition of Cyclizing Agent Thiosemicarbazide->Mixing Carboxylic_Acid Carboxylic Acid / Derivative Carboxylic_Acid->Mixing Heating Heating / Stirring Mixing->Heating Quenching Quenching in Ice Water Heating->Quenching Neutralization Neutralization (Base) Quenching->Neutralization Filtration Filtration & Washing Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure 2-Amino-1,3,4-thiadiazole Recrystallization->Pure_Product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Product Yield Impure_Reactants Impure Starting Materials Start->Impure_Reactants Inactive_Catalyst Inactive Cyclizing Agent Start->Inactive_Catalyst Incorrect_Conditions Incorrect Reaction Conditions (T, t) Start->Incorrect_Conditions Wrong_Stoichiometry Incorrect Stoichiometry Start->Wrong_Stoichiometry Workup_Loss Product Loss During Work-up Start->Workup_Loss Purify_Reactants Verify/Purify Reactants Impure_Reactants->Purify_Reactants Fresh_Catalyst Use Fresh/Dry Cyclizing Agent Inactive_Catalyst->Fresh_Catalyst Optimize_Conditions Optimize T and t (TLC) Incorrect_Conditions->Optimize_Conditions Adjust_Stoichiometry Adjust Molar Ratios Wrong_Stoichiometry->Adjust_Stoichiometry Optimize_Workup Optimize pH and Recrystallization Workup_Loss->Optimize_Workup

References

Technical Support Center: Purification of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Possible Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. 1. Insufficient solvent volume.2. The chosen solvent is unsuitable.1. Gradually add more hot solvent until the solid dissolves.2. If a large volume of solvent is required, it may not be a suitable choice. Consider a different solvent or a solvent mixture (e.g., ethanol/water, DMF/water).
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated.2. The solution is supersaturated but lacks a nucleation site.1. Boil off some of the solvent to concentrate the solution and allow it to cool again.2. Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.3. Add a seed crystal of the pure compound.
The product "oils out" instead of crystallizing. 1. The solution is cooling too quickly.2. The compound is significantly impure.1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.2. Consider pre-purification by another method, such as column chromatography, if impurities are substantial.
Crystals form too quickly. Rapid crystallization can trap impurities within the crystal lattice.Reheat the solution and add a small amount of extra solvent to ensure a more gradual cooling and crystallization process.
The recrystallized product is colored. Soluble colored impurities are present in the crude material.If the solvent is not a phenolic compound, consider adding a small amount of activated charcoal to the hot solution before filtration. Note: Avoid using charcoal with phenolic compounds as it can react and introduce color.
Low recovery of the purified product. 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.2. Premature crystallization during hot filtration.1. Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals.2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly to prevent cooling.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on literature for similar 1,3,4-thiadiazole derivatives, ethanol is a commonly used and effective solvent for recrystallization. A mixed solvent system, such as dimethylformamide (DMF) and water, has also been reported for the recrystallization of related compounds. The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Q2: My crude this compound is a brownish color. How can I remove the color?

A2: The brownish color may be due to impurities from the synthesis. However, as this compound is a phenolic compound, the use of activated charcoal for decolorization is generally not recommended as it can react with the phenol group and introduce other colored impurities. The color should be reduced through the recrystallization process itself. If the color persists, multiple recrystallizations may be necessary, or an alternative purification method like column chromatography might be required.

Q3: What are the likely impurities in my crude this compound?

A3: Common impurities can include unreacted starting materials such as 4-hydroxybenzaldehyde and thiosemicarbazide. Intermediates from the cyclization reaction, such as the thiosemicarbazone of 4-hydroxybenzaldehyde, can also be present.

Q4: How can I improve the yield of my recrystallization?

A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtering the initial crop of crystals, you can concentrate the remaining solution (mother liquor) by boiling off some of the solvent and cooling it again to obtain a second crop of crystals.

Q5: Is it acceptable to place the hot solution directly into an ice bath?

A5: No, this is not recommended. Rapid cooling, or "shock cooling," can cause the compound to precipitate out of solution as a powder or oil, trapping impurities. For the formation of pure crystals, a slow and gradual cooling process is essential. An ice bath should only be used after the solution has slowly cooled to room temperature to maximize the crystal yield.

Experimental Protocol: Recrystallization from Ethanol

This protocol outlines a general procedure for the purification of this compound using ethanol as the recrystallization solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add the hot ethanol to the flask

Technical Support Center: Optimization of Antibacterial Assays for Insoluble Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with antibacterial assays for insoluble thiadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my thiadiazole derivatives showing poor solubility in standard aqueous assay media?

A1: Thiadiazole derivatives are often heterocyclic compounds with aromatic rings, which can lead to low aqueous solubility. Their insolubility is a common challenge in the development of new antibacterial agents.

Q2: What is the most common initial step to address the poor solubility of my thiadiazole derivatives for antibacterial testing?

A2: The most common initial step is to dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it in the aqueous assay medium.[1][2] It is crucial to use the lowest possible concentration of the organic solvent to avoid toxicity to the test microorganisms.[1][3]

Q3: My compound dissolves in an organic solvent but precipitates when added to the aqueous broth. What can I do?

A3: This is a common issue. Here are a few strategies to address this:

  • Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For example, a combination of ethanol and water might be effective.[1]

  • Sonication: Applying ultrasonic waves can help to disperse the compound and create a more stable suspension.[1]

  • Use of surfactants: Non-ionic surfactants like Tween 80 can be used to create a stable dispersion of the compound in the aqueous medium.[2]

Q4: I am not seeing any zone of inhibition in my agar diffusion assay. Does this mean my compound is inactive?

A4: Not necessarily. For insoluble compounds, the lack of a zone of inhibition in an agar diffusion assay is often due to the compound's inability to diffuse through the agar matrix.[4][5] Precipitation of the compound on the disc or in the well can prevent its diffusion into the agar.[4] Therefore, this method is often not suitable for insoluble compounds.[1][5]

Q5: What are the recommended alternative assay methods for insoluble thiadiazole derivatives?

A5: The broth microdilution method is generally recommended for determining the Minimum Inhibitory Concentration (MIC) of insoluble compounds.[1][4][6] This method involves a liquid medium, which allows for better dispersion of the compound. Agar dilution is another alternative where the compound is incorporated directly into the solid agar medium before it solidifies.[7]

Q6: How can I accurately determine the MIC if my insoluble compound makes the broth turbid?

A6: The turbidity from an insoluble compound can interfere with the visual or spectrophotometric assessment of bacterial growth. To overcome this, you can use metabolic indicators like resazurin or tetrazolium salts (e.g., INT).[3][4] These indicators change color in the presence of viable, metabolically active bacteria, providing a clear endpoint that is independent of the compound's turbidity.[3][4]

Troubleshooting Guides

Guide 1: Overcoming Solubility Issues

This guide provides a systematic approach to addressing the poor solubility of thiadiazole derivatives.

Step 1: Solvent Selection

  • Primary Choice: Start with Dimethyl Sulfoxide (DMSO) as it is a powerful solvent for many organic compounds and is commonly used in biological assays.[1][2]

  • Alternatives: If DMSO is not effective or causes toxicity, consider other solvents like ethanol, methanol, or acetone.[1][7]

  • Important Consideration: Always include a solvent control in your assay to ensure that the solvent itself does not inhibit bacterial growth at the concentration used.[1][3][4] It is recommended to keep the final solvent concentration below 1-2%.[7][8]

Step 2: Enhancing Dispersion in Aqueous Media

If the compound precipitates upon addition to the broth, try the following:

  • Co-solvents: Prepare the stock solution in a primary solvent and then dilute it into a co-solvent system (e.g., water with a small percentage of ethanol) before adding to the final assay medium.[9][10]

  • Surfactants: Incorporate a small amount of a biocompatible surfactant, such as Tween 80, into the assay medium to help maintain the compound in a stable dispersion.[2]

  • Physical Methods: Use sonication to break down compound aggregates and improve dispersion.[1]

The following flowchart outlines the decision-making process for addressing solubility challenges:

G A Start: Insoluble Thiadiazole Derivative B Attempt to dissolve in 100% DMSO A->B C Successful? B->C D Prepare high concentration stock solution in DMSO C->D Yes G Try alternative solvents (Ethanol, Methanol) C->G No E Dilute stock into broth. Does it precipitate? D->E F Proceed with Broth Microdilution Assay E->F No H Use co-solvents or surfactants (e.g., Tween 80) E->H Yes G->C I Apply physical methods (Sonication) H->I J Re-evaluate solubility in broth I->J J->F Soluble/Dispersed K Consider compound modification for improved solubility J->K Insoluble

Caption: Troubleshooting workflow for solubility issues.

Guide 2: Selecting the Appropriate Assay Method

The choice of antibacterial assay is critical for obtaining reliable results with insoluble compounds.

Agar Diffusion (Disc or Well)

  • Principle: The antimicrobial agent diffuses from a disc or well into the agar, creating a concentration gradient.

  • Limitation for Insoluble Compounds: Poor water solubility severely limits the diffusion of the compound through the aqueous agar matrix, often leading to false-negative results.[4][5] Precipitation at the application site is a major issue.[4]

  • Recommendation: Generally not recommended for primary screening of insoluble thiadiazole derivatives.[1]

Broth Microdilution

  • Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, followed by the addition of a standardized bacterial inoculum.[6][11]

  • Advantage for Insoluble Compounds: The liquid environment allows for better dispersion of the compound, ensuring more uniform exposure of the bacteria to the test agent.[4] This method provides a quantitative MIC value.[6][11]

  • Recommendation: The preferred method for testing insoluble compounds.[1][4]

The following diagram illustrates the workflow for selecting an appropriate assay:

G A Start: Test Compound is a Thiadiazole Derivative B Is the compound soluble in water? A->B C Agar Diffusion or Broth Microdilution can be used B->C Yes D Is the compound soluble in a water-miscible solvent (e.g., DMSO)? B->D No E Broth Microdilution is the recommended method D->E Yes G Consider derivatization to improve solubility D->G No F Agar diffusion is not recommended due to poor diffusion E->F

Caption: Assay selection workflow for thiadiazole derivatives.

Data Presentation

Table 1: Comparison of Solvents for Antibacterial Assays

SolventCommon Final Conc.AdvantagesDisadvantages
DMSO < 2%[7]Excellent solubilizing power for many organic compounds.[1]Can be toxic to bacteria at higher concentrations.[1][3]
Ethanol < 5%Good solubilizing power, less toxic than DMSO for some bacteria.Can have intrinsic antimicrobial activity.
Methanol < 2%Effective for some compounds.Generally more toxic than ethanol.
Acetone < 1%Volatile, can be removed by evaporation before adding inoculum.Can have significant antimicrobial activity.

Table 2: Summary of Antibacterial Assay Methods for Insoluble Compounds

Assay MethodPrincipleAdvantages for Insoluble CompoundsDisadvantages for Insoluble Compounds
Agar Diffusion Diffusion through solid mediaSimple, low cost.[4]Poor diffusion leads to false negatives; not quantitative.[4][5]
Broth Microdilution Serial dilution in liquid mediaBetter compound dispersion; provides quantitative MIC value.[4][6]Compound turbidity can interfere with reading; precipitation can still occur.[4][7]
Agar Dilution Compound mixed into molten agarCompound is evenly distributed.More laborious than broth microdilution.

Experimental Protocols

Protocol: Broth Microdilution for Insoluble Thiadiazole Derivatives

This protocol is adapted for compounds that are insoluble in water but soluble in an organic solvent like DMSO.

1. Preparation of Stock Solution:

  • Dissolve the thiadiazole derivative in 100% DMSO to a high concentration (e.g., 100 times the highest desired final concentration).[7] This minimizes the final DMSO concentration in the assay.

2. Preparation of Microtiter Plates:

  • Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the compound stock solution (diluted in MHB to twice the highest desired starting concentration) to well 1.

3. Serial Dilution:

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 should serve as the growth control (broth and inoculum only).

  • Well 12 should serve as the solvent control (broth, inoculum, and the highest concentration of DMSO used in the assay).[1][3]

4. Preparation of Bacterial Inoculum:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Dilute this suspension in MHB so that the final inoculum in each well will be approximately 5 x 10^5 CFU/mL.

5. Inoculation:

  • Add 50 µL of the diluted bacterial inoculum to wells 1 through 12. The final volume in each well will be 100 µL.

6. Incubation:

  • Incubate the plate at 37°C for 16-20 hours.[6]

7. Determining the MIC:

  • If the compound does not cause turbidity: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][11]

  • If the compound causes turbidity: Add a metabolic indicator such as resazurin or INT to all wells and incubate for a further 1-4 hours. The MIC is the lowest concentration where no color change (indicating no metabolic activity) is observed.[3][4]

The following diagram illustrates the broth microdilution workflow:

G cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Result Analysis A Dissolve compound in DMSO (100x stock) D Perform 2-fold serial dilutions of compound in plate A->D B Prepare 96-well plate with broth B->D C Prepare bacterial inoculum (0.5 McFarland) E Add bacterial inoculum to all wells C->E D->E F Incubate plate at 37°C for 16-20 hours E->F G Does compound cause turbidity? F->G H Read MIC visually (lowest concentration with no growth) G->H No I Add metabolic indicator (e.g., Resazurin) G->I Yes J Incubate further and read MIC based on color change I->J

Caption: Broth microdilution workflow for insoluble compounds.

References

"minimizing byproducts in the synthesis of thiadiazole derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of thiadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a 2-amino-1,3,4-thiadiazole from a thiosemicarbazide derivative is giving a low yield and a significant amount of a byproduct. What could be the issue?

A1: A common issue in the cyclization of thiosemicarbazide derivatives is the competing formation of 1,2,4-triazole derivatives, especially under alkaline conditions.[1] The choice of cyclizing agent is crucial. Acidic conditions, such as using concentrated sulfuric acid or phosphorus oxychloride, generally favor the formation of the 1,3,4-thiadiazole ring.[1] Incomplete cyclization can also leave unreacted acylthiosemicarbazide intermediate as a major impurity.

Troubleshooting Steps:

  • Verify Reaction pH: Ensure your reaction medium is acidic. If you are using a base, consider switching to an acidic catalyst.

  • Optimize Cyclizing Agent: The strength and type of acid can influence the reaction. Polyphosphoric acid (PPA) is another effective cyclizing agent.

  • Increase Reaction Time/Temperature: Incomplete reactions can be due to insufficient reaction time or temperature. Monitor your reaction using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material and intermediate.

  • Purification: If triazole formation is unavoidable, careful purification by column chromatography or recrystallization can separate the two isomers.

Q2: I am synthesizing a 2,5-disubstituted-1,3,4-thiadiazole from an acylhydrazine and I am observing a byproduct with a similar mass in my mass spectrometry analysis. What could it be?

A2: A frequent byproduct in this synthesis is the corresponding 1,3,4-oxadiazole derivative.[2] This occurs due to a competitive cyclization pathway where the oxygen atom of the acylhydrazine attacks the electrophilic carbon instead of the sulfur atom. The choice of the sulfur source and the reaction conditions play a critical role in directing the reaction towards the desired thiadiazole.

Troubleshooting Steps:

  • Choice of Thionating Agent: Using a potent thionating agent like Lawesson's reagent can favor the formation of the thiadiazole.

  • Reaction Conditions: Anhydrous conditions are often crucial to prevent side reactions. The presence of water can promote the formation of the oxadiazole.

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to optimize the yield of the thiadiazole.

Q3: During the synthesis of a substituted thiadiazole, I am getting a complex mixture of products that is difficult to purify. What are the likely side reactions?

A3: A complex product mixture can arise from several side reactions, including:

  • Dimerization or Polymerization: Highly reactive starting materials or intermediates can self-condense or polymerize, especially at elevated temperatures.

  • Formation of Dithiobiureas: In syntheses involving thiourea or thiosemicarbazide, the formation of dithiobiurea byproducts can occur.

  • Decomposition: The starting materials or the desired product might be unstable under the reaction conditions, leading to decomposition products.

  • Incomplete Reactions: The presence of unreacted starting materials and various intermediates can contribute to a complex mixture.

Troubleshooting Steps:

  • Control of Reaction Temperature: Maintain a consistent and optimal temperature. Overheating can often lead to decomposition and side reactions.

  • Order of Reagent Addition: The order in which you add your reagents can be critical. Adding a highly reactive reagent slowly and at a controlled temperature can minimize side reactions.

  • Purity of Starting Materials: Ensure that your starting materials are pure, as impurities can sometimes catalyze unwanted side reactions.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Troubleshooting Guides

Guide 1: Low Yield in 2-Amino-5-Substituted-1,3,4-Thiadiazole Synthesis

This guide provides a systematic approach to troubleshooting low yields in the common synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazide and a carboxylic acid (or its derivative).

Observed Problem Potential Cause Suggested Solution
Low conversion of starting materials (TLC analysis) Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed.
Ineffective cyclizing agent.Switch to a stronger cyclizing agent (e.g., from acetic acid to concentrated sulfuric acid or phosphorus oxychloride).
Presence of a major byproduct with a similar polarity to the product Formation of 1,2,4-triazole isomer.Ensure acidic reaction conditions. Purify the product using column chromatography with a suitable solvent system to separate the isomers.
Product is lost during workup or purification Product is soluble in the aqueous phase during extraction.Adjust the pH of the aqueous phase to suppress the ionization of the product before extraction. Use a more polar organic solvent for extraction.
Product decomposes on silica gel during chromatography.Use a less acidic or basic grade of silica gel, or consider an alternative purification method like recrystallization.
Formation of a tar-like substance Decomposition of starting materials or product at high temperatures.Lower the reaction temperature and extend the reaction time.
Guide 2: Presence of Oxadiazole Byproduct in 2,5-Disubstituted-1,3,4-Thiadiazole Synthesis

This guide addresses the common issue of 1,3,4-oxadiazole byproduct formation when synthesizing 2,5-disubstituted-1,3,4-thiadiazoles from acylhydrazines.

Reaction Condition Effect on Product Ratio (Thiadiazole:Oxadiazole) Recommendation
Thionating Agent Strong thionating agents (e.g., Lawesson's reagent, P4S10) favor thiadiazole formation.Use a stoichiometric amount of a powerful thionating agent.
Dehydrating Agent Strong dehydrating agents (e.g., POCl3, H2SO4) without a sulfur source can lead to oxadiazole formation.If using a dehydrating agent, ensure an adequate sulfur source is present.
Reaction Temperature Higher temperatures can sometimes favor the thermodynamically more stable product, which may be the oxadiazole in some cases.Optimize the reaction temperature by running small-scale trials at different temperatures.
Solvent Aprotic solvents are generally preferred to minimize side reactions.Use dry, aprotic solvents like toluene, xylene, or dioxane.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

This protocol describes a common method for the synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole using an acid-catalyzed cyclization.

Materials:

  • Benzoyl chloride

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

Procedure:

  • In a round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in ethanol.

  • Cool the flask in an ice bath and slowly add benzoyl chloride (1.0 eq) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq) to the reaction mixture while cooling in an ice bath.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.

Expected Yield: 75-85%

Protocol 2: Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole

This protocol details the synthesis of a 2,5-disubstituted-1,3,4-thiadiazole from benzoyl chloride and benzohydrazide using Lawesson's reagent.

Materials:

  • Benzoyl chloride

  • Benzohydrazide

  • Pyridine

  • Lawesson's Reagent

  • Toluene (dry)

  • Sodium chloride solution (saturated)

Procedure:

  • To a solution of benzohydrazide (1.0 eq) in dry toluene, add pyridine (1.1 eq).

  • Slowly add benzoyl chloride (1.0 eq) to the mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 3 hours to form the diacylhydrazine intermediate.

  • Add Lawesson's reagent (0.5 eq) to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC for the disappearance of the intermediate.

  • Cool the reaction mixture and wash it with a saturated sodium chloride solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2,5-diphenyl-1,3,4-thiadiazole.

Expected Yield: 60-75%

Visualizations

experimental_workflow reactants Starting Materials (e.g., Thiosemicarbazide, Carboxylic Acid) reaction Cyclization Reaction (e.g., Acid Catalysis) reactants->reaction workup Reaction Workup (Quenching, Neutralization) reaction->workup extraction Extraction workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Pure Thiadiazole Derivative purification->product byproducts Byproducts purification->byproducts

Caption: General experimental workflow for the synthesis and purification of thiadiazole derivatives.

troubleshooting_flowchart start Low Yield or Impure Product check_byproduct Identify Major Byproduct(s) (TLC, MS, NMR) start->check_byproduct is_triazole Is it a 1,2,4-Triazole? check_byproduct->is_triazole Byproduct Identified is_oxadiazole Is it a 1,3,4-Oxadiazole? check_byproduct->is_oxadiazole is_starting_material Unreacted Starting Material? check_byproduct->is_starting_material acid_conditions Action: Ensure Acidic Reaction Conditions is_triazole->acid_conditions Yes optimize_purification Action: Optimize Purification Method is_triazole->optimize_purification No use_thionating_agent Action: Use a Stronger Thionating Agent (e.g., Lawesson's) is_oxadiazole->use_thionating_agent Yes is_oxadiazole->optimize_purification No increase_time_temp Action: Increase Reaction Time and/or Temperature is_starting_material->increase_time_temp Yes is_starting_material->optimize_purification No

Caption: Troubleshooting decision tree for common issues in thiadiazole synthesis.

competitive_reaction intermediate Acylthiosemicarbazide Intermediate thiadiazole 1,3,4-Thiadiazole (Desired Product) intermediate->thiadiazole Favored Pathway oxadiazole 1,3,4-Oxadiazole (Byproduct) intermediate->oxadiazole Competitive Pathway conditions1 Acidic Conditions + Thionating Agent conditions1->thiadiazole conditions2 Dehydrating Conditions (No Sulfur Source) conditions2->oxadiazole

Caption: Competitive pathways leading to thiadiazole and oxadiazole formation.

References

Technical Support Center: Purification of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem Potential Cause Recommended Solution
Compound does not move from the origin on the TLC plate, even with highly polar solvents. The compound is highly polar and exhibits strong interaction with the silica gel stationary phase.- Consider using a more polar mobile phase by adding a small percentage of methanol to your ethyl acetate/hexane or dichloromethane system. - For very polar compounds, a solvent system containing ammonia (e.g., 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane) can be effective.[1] - Reverse-phase chromatography could be a suitable alternative.[1][2]
The compound streaks badly on the TLC plate and during column elution. - The compound may be acidic or basic, leading to non-ideal interactions with the silica gel. - The sample may be overloaded on the TLC plate or column.- For basic compounds like this, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape.[2] - Ensure the sample is loaded in a concentrated band and that the amount of sample is appropriate for the column size.
Poor separation of the desired compound from impurities. - The chosen solvent system (mobile phase) does not have the optimal polarity to resolve the components of the mixture.- Systematically vary the ratio of your solvents (e.g., hexane and ethyl acetate) to achieve a retention factor (Rf) of 0.2-0.3 for the target compound on the TLC plate for the best separation.[3] - Consider trying a different solvent system altogether, for instance, dichloromethane/methanol.
The compound appears to be decomposing on the column. Silica gel is acidic and can cause the degradation of acid-sensitive compounds.- Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation occurs.[1] - If the compound is unstable, consider using a deactivated stationary phase like alumina or florisil.[1]
No compound is eluting from the column. - The mobile phase is not polar enough to displace the compound from the stationary phase. - The compound may have precipitated at the top of the column due to low solubility in the eluent.- Gradually increase the polarity of the mobile phase.[1] - Ensure the crude sample is fully dissolved before loading. If solubility in the eluent is an issue, consider a "dry loading" technique.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common mobile phase for compounds of similar polarity is a mixture of hexane and ethyl acetate.[5] A good starting point would be a 1:1 mixture, which can then be optimized based on TLC analysis. For this polar compound, it is likely that a higher proportion of ethyl acetate or the addition of a more polar solvent like methanol will be necessary.

Q2: What type of stationary phase is most suitable?

A2: Silica gel is the most common stationary phase for normal-phase column chromatography.[5] Given the polar nature of this compound, silica gel 60 (70-230 mesh) is a standard choice. If the compound shows instability, alumina may be a better alternative.[1]

Q3: How can I monitor the progress of the separation?

A3: Since this compound is colorless, the separation must be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[3] A UV lamp can be used to visualize the spots on the TLC plate.

Q4: My compound is streaking on the TLC plate. What can I do?

A4: Streaking is often observed with polar and ionizable compounds. Adding a small amount of a modifier to your eluent can help. For a compound with a basic amino group, adding a few drops of triethylamine or a small percentage of ammonia to the mobile phase can lead to sharper spots.[2]

Q5: What should I do if my compound is not soluble in the eluting solvent?

A5: If your crude mixture has poor solubility in the chosen eluent, you can use a technique called "dry loading".[4] This involves dissolving your sample in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the top of your column.[4]

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude product.

1. Preparation of the Stationary Phase:

  • Select a glass column of appropriate size based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., hexane/ethyl acetate 4:1).

  • Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Carefully apply the dissolved sample onto the sand layer of the prepared column.

  • Alternatively, perform a dry loading if the sample is not readily soluble in the eluent.

3. Elution and Fraction Collection:

  • Begin elution with the initial, less polar solvent mixture.

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Collect the eluent in small, numbered fractions.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which fractions contain the pure desired compound.

  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Sample prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine isolate Evaporate Solvent combine->isolate product Purified Product isolate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic start Poor Separation streaking Streaking Observed? start->streaking no_movement Compound at Origin? streaking->no_movement No add_modifier Add Base (e.g., TEA) streaking->add_modifier Yes increase_polarity Increase Solvent Polarity no_movement->increase_polarity Yes optimize_solvent Optimize Solvent Ratio no_movement->optimize_solvent No

Caption: Troubleshooting logic for poor separation.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The stability endowed by the aromatic thiadiazole ring, coupled with its capacity to act as a hydrogen bond acceptor and a two-electron donor system, makes it a privileged structure in drug design.[2][4] Consequently, the development of efficient and versatile synthetic methods for 1,3,4-thiadiazole derivatives is a significant focus for researchers in organic synthesis and drug development.

This guide provides a comparative analysis of common synthetic routes to 1,3,4-thiadiazoles, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific applications.

Comparative Analysis of Synthesis Methods

The synthesis of the 1,3,4-thiadiazole ring can be broadly achieved through the cyclization of open-chain precursors. The most prevalent methods involve starting from thiosemicarbazides, acylhydrazines, or thiosemicarbazones. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction scalability. The following table summarizes and compares these key synthetic strategies.

Synthesis MethodStarting MaterialsKey Reagents / ConditionsReported Yield (%)AdvantagesDisadvantages
From Thiosemicarbazides Thiosemicarbazide + Carboxylic Acid/DerivativesPOCl₃, reflux, 2h[5]GoodWidely applicable, simple, one-pot procedures available.[6]Often requires harsh dehydrating agents (e.g., POCl₃, conc. H₂SO₄, PPA).[2][6]
Thiosemicarbazide + Benzoic AcidPolyphosphate Ester (PPE), Chloroform, reflux, 10h[6]64%Avoids highly toxic reagents like POCl₃.[6]Longer reaction times.
Thiosemicarbazide + Benzoic AcidMicrowave irradiation (300W), 3 min, H₂SO₄ (cat.)[7]GoodGreen chemistry approach, rapid reaction times.[7]Requires specialized microwave equipment.
From Acylhydrazines Acylhydrazine + Carbon Disulfide (CS₂)Solid-phase synthesis, sodium hydride[8]GoodSuitable for combinatorial chemistry and library synthesis.[8]Multi-step process, may require specific resins.[8][9]
Acylhydrazine + IsothiocyanatesNaOH in ethanol, followed by acid-catalyzed cyclization[8][9]51-97%Good yields, allows for diverse substitutions.[8]Typically a two-step reaction.[9]
From Thiosemicarbazones ThiosemicarbazoneFerric Chloride (FeCl₃)[1]GoodSimple oxidative cyclization.[1]Use of stoichiometric metal oxidants.
Thiosemicarbazone2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), acetonitrile, RT, 2h[10]75%Mild reaction conditions.DDQ is a relatively expensive reagent.
From Thiohydrazides Thiohydrazide + OrthoestersHeatGoodProceeds via a thiosemicarbazone intermediate.[11]Requires preparation of thiohydrazide precursor.
Conversion of Oxadiazoles 1,3,4-OxadiazoleLawesson's reagent or P₄S₁₀[12]HighEfficient bioisosteric replacement of oxygen with sulfur.[8]Requires synthesis of the corresponding oxadiazole precursor.

Experimental Protocols

Below are detailed methodologies for two common and effective methods for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles.

Protocol 1: Synthesis from Thiosemicarbazide using Phosphorus Oxychloride

This protocol is adapted from the reaction of phenylthiosemicarbazide derivatives with methoxy cinnamic acid.[5] It is a general and widely used method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles.

Materials:

  • Substituted Thiosemicarbazide (1.0 eq)

  • Substituted Carboxylic Acid (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (approx. 2.0 eq)

  • Ice

  • Ammonia solution

  • Deionized water

Procedure:

  • In a round-bottom flask, create a mixture of the substituted thiosemicarbazide (e.g., 5 mmol) and the desired carboxylic acid (5 mmol).

  • Cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (e.g., 10 mmol) dropwise to the cooled mixture with constant stirring.

  • After the addition is complete, equip the flask with a condenser and reflux the mixture for 2-3 hours.

  • After refluxing, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Neutralize the mixture with a suitable ammonia solution until a precipitate forms.

  • Filter the resulting solid product, wash it thoroughly with cold water, and dry it.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Oxidative Cyclization of Thiosemicarbazones using DDQ

This protocol describes the final cyclization step to form an N,5-disubstituted-1,3,4-thiadiazol-2-amine from a pre-formed thiosemicarbazone intermediate.[10]

Materials:

  • Substituted Thiosemicarbazone (1.0 eq)

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 eq)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve the thiosemicarbazone derivative (e.g., 1 mmol) in acetonitrile in a round-bottom flask.

  • To this solution, add DDQ (1 mmol) in one portion at room temperature.

  • Stir the resulting solution at room temperature for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • The resulting residue is then purified, often using column chromatography or recrystallization, to yield the final 1,3,4-thiadiazole product.

Visualizing Synthesis Workflows

Diagrams are essential for quickly understanding the flow and logic of chemical synthesis. Below are Graphviz visualizations for a general thiadiazole synthesis workflow and a comparison of the primary synthetic routes.

G General Workflow for Thiadiazole Synthesis via Cyclodehydration cluster_start Inputs start1 Thiosemicarbazide Derivative reaction Cyclodehydration Reaction start1->reaction start2 Carboxylic Acid Derivative start2->reaction reagents Dehydrating Agent (e.g., POCl₃, H₂SO₄, PPE) reagents->reaction workup Reaction Workup (Quenching, Neutralization) reaction->workup purification Purification (Filtration, Recrystallization) workup->purification product 2,5-Disubstituted 1,3,4-Thiadiazole purification->product

Caption: A typical experimental workflow for the synthesis of 1,3,4-thiadiazoles.

G2 Comparative Logic of Key 1,3,4-Thiadiazole Synthesis Routes node_a1 Thiosemicarbazide + Carboxylic Acid node_a2 One-Pot Cyclodehydration node_a1->node_a2 Route A product 1,3,4-Thiadiazole Product node_a2->product node_b1 Acylhydrazine + CS₂ or RNCS node_b2 Intermediate Formation (Dithiocarbazate or Acylthiosemicarbazide) node_b1->node_b2 Route B node_b3 Acid-Catalyzed Cyclization node_b2->node_b3 node_b3->product node_c1 Thiosemicarbazone node_c2 Oxidative Cyclization (e.g., FeCl₃, DDQ) node_c1->node_c2 Route C node_c2->product

Caption: Logical flow diagram comparing three primary routes to 1,3,4-thiadiazoles.

References

A Comparative Analysis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol and Doxorubicin in Breast Cancer Cells: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A critical knowledge gap exists in the direct comparative efficacy of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol and the widely-used chemotherapeutic agent, doxorubicin, against breast cancer cells. While extensive research documents the potent anticancer effects of doxorubicin, preclinical data specifically evaluating this compound in breast cancer cell lines remains largely unavailable in the current scientific literature. This guide provides a comprehensive overview of the existing data for each compound, highlighting the need for further investigation into the therapeutic potential of this specific thiadiazole derivative in breast cancer.

Doxorubicin: A Pillar in Breast Cancer Chemotherapy

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of breast cancer treatment for decades. Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell death.

Quantitative Analysis of Doxorubicin's Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for doxorubicin in the commonly studied MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines vary across different studies, likely due to variations in experimental conditions such as incubation time and cell density.

Cell LineIC50 Value (µM)Incubation Time (hours)Assay Method
MCF-7 8.348Not Specified
4.048Not Specified
9.948Not Specified
~2.0 (1.1 µg/mL)Not SpecifiedNot Specified
MDA-MB-231 6.648Not Specified
1.048Not Specified
0.6948Not Specified
~2.5 (1.38 µg/mL)Not SpecifiedNot Specified
Mechanism of Action: Induction of Apoptosis

Doxorubicin is a potent inducer of apoptosis, or programmed cell death, in breast cancer cells. Its mechanisms involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:

  • DNA Damage: Doxorubicin intercalates into DNA, leading to DNA strand breaks and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.

  • Reactive Oxygen Species (ROS) Generation: The metabolism of doxorubicin produces ROS, which can damage cellular components, including lipids, proteins, and DNA, further contributing to cell stress and apoptosis.

  • Activation of Apoptotic Pathways: Doxorubicin treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.

doxorubicin_pathway Doxorubicin-Induced Apoptotic Signaling Pathway Doxorubicin Doxorubicin DNA_Damage DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Doxorubicin->Bcl2 Bax Bax (Pro-apoptotic) Activation DNA_Damage->Bax Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis data_gap Comparative Data Availability Doxorubicin Doxorubicin in Breast Cancer Comparison Direct Comparison Doxorubicin->Comparison Extensive Data Thiadiazole This compound in Breast Cancer Thiadiazole->Comparison Limited to No Data mtt_workflow General MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Breast Cancer Cells (96-well plate) Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Add_Compound Add Test Compound (Varying Concentrations) Adherence->Add_Compound Incubate_Treatment Incubate (e.g., 48 hours) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4 hours) (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (~570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

A Comparative Analysis of the Anticancer Efficacy of Thiadiazole Derivatives and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro anticancer activities of selected 1,3,4-thiadiazole derivatives and the widely used chemotherapeutic agent, cisplatin. The following sections present quantitative data on cytotoxic activity, detailed experimental methodologies for key assays, and visual representations of the underlying molecular mechanisms to offer a comprehensive overview for researchers in oncology and medicinal chemistry.

Quantitative Comparison of Cytotoxic Activity

The in vitro anticancer efficacy of several 1,3,4-thiadiazole derivatives has been evaluated against various cancer cell lines and compared with cisplatin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in this comparison.

IC50 Values (µg/mL) after 24-hour Treatment

The following table summarizes the IC50 values of eight 1,3,4-thiadiazole derivatives and cisplatin against A549 (human lung adenocarcinoma), C6 (rat glioma), and NIH/3T3 (mouse embryonic fibroblast) cell lines. Lower IC50 values indicate greater potency.

CompoundA549C6NIH/3T3
Cisplatin 13.50 ± 2.1224.33 ± 0.58> 500
Compound 1 46.33 ± 2.3150.66 ± 12.50> 500
Compound 2 > 50042.33 ± 2.52> 500
Compound 3 21.00 ± 1.1522.00 ± 3.00> 500
Compound 4 > 50018.50 ± 4.95> 500
Compound 5 42.67 ± 2.5246.67 ± 2.89> 500
Compound 8 41.33 ± 1.1542.67 ± 2.08> 500

Data sourced from a comprehensive study on thiadiazole-based anticancer agents.[1][2]

Notably, compounds 3 and 4 demonstrated greater efficacy against the C6 glioma cell line than cisplatin.[1][2] While none of the tested thiadiazole derivatives surpassed the potency of cisplatin against the A549 lung cancer cell line, compound 3 exhibited the most promising activity.[1][2] Importantly, all tested thiadiazole derivatives, similar to cisplatin, showed high selectivity for cancer cells over the non-cancerous NIH/3T3 cell line.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

To understand the mechanisms underlying the cytotoxic effects, studies have investigated the induction of apoptosis (programmed cell death) and cell cycle arrest by thiadiazole derivatives in comparison to cisplatin.

Apoptotic Effects on C6 and A549 Cancer Cells

The percentage of apoptotic cells was determined by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

Compound (at IC50)C6 Apoptotic Cells (%)A549 Apoptotic Cells (%)
Cisplatin 18.8-
Compound 1 25.71.5 (Early & Late)
Compound 2 23.8-
Compound 3 22.70.3 (Early & Late)
Compound 5 17.40.2 (Early & Late)
Compound 8 10.02.3 (Early & Late)

Data represents the total percentage of early and late apoptotic cells for C6, unless stated otherwise.[1]

Interestingly, in the C6 cell line, compounds 1, 2, and 3 induced a higher percentage of apoptosis compared to cisplatin.[1] In contrast, the primary mode of cell death induced by the thiadiazole derivatives in A549 cells appeared to be necrosis rather than apoptosis.[1]

Effects on Cell Cycle Progression

The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was analyzed by flow cytometry after PI staining.

Compound (at IC50)Cell LineEffect on Cell Cycle
Cisplatin C6G1/S phase arrest (62.57%)
Compound 3 C6G1/S phase arrest (67.21%)
Compounds 1, 5, 8 A549G2/M phase arrest
Compound 8 A549G1/S phase arrest

Compound 3 induced a more significant G1/S phase arrest in C6 cells than cisplatin.[1] In A549 cells, different thiadiazole derivatives induced arrest at different phases of the cell cycle.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: A549, C6, and NIH/3T3 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified atmosphere at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of the thiadiazole derivatives or cisplatin for 24 hours.

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[3][4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Cells were treated with the IC50 concentration of the respective compounds for 24 hours.

  • Staining: After treatment, cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells were identified as early apoptotic, while cells positive for both stains were considered late apoptotic or necrotic.[5][6][7]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on DNA content.

  • Cell Fixation: Cells were treated with the test compounds for the indicated time, harvested, and fixed in cold 70% ethanol.

  • Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

  • Incubation: The cells were incubated in the staining solution in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined based on the fluorescence intensity of the PI-stained DNA.[8][9][10][11]

Signaling Pathways and Mechanisms of Action

The anticancer effects of thiadiazole derivatives and cisplatin are mediated through distinct signaling pathways.

Thiadiazole Derivatives: Targeting the PI3K/Akt Pathway

Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[12] This pathway is crucial for cell survival, proliferation, and growth. Inhibition of Akt leads to the downstream effects of cell cycle arrest and apoptosis.[2]

Thiadiazole_Pathway cluster_effects Cellular Effects Thiadiazole Thiadiazole Derivative PI3K PI3K Thiadiazole->PI3K Inhibits CellCycle Cell Cycle Progression Apoptosis Apoptosis Akt Akt PI3K->Akt Activates Akt->CellCycle Promotes Akt->Apoptosis Inhibits CellGrowth Cell Growth & Survival Akt->CellGrowth Promotes G1_S_Arrest G1/S or G2/M Arrest Induction Induction

Caption: Thiadiazole derivatives inhibit the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.

Cisplatin: DNA Damage and Apoptosis Induction

Cisplatin's primary mechanism of action involves binding to nuclear DNA to form DNA adducts, which triggers DNA damage recognition and repair mechanisms. If the damage is too extensive to be repaired, it initiates signaling cascades that lead to apoptosis.

Cisplatin_Pathway Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA DNA_Adducts DNA Adducts DNA->DNA_Adducts DDR DNA Damage Response (DDR) DNA_Adducts->DDR p53 p53 Activation DDR->p53 Mitochondria Mitochondria p53->Mitochondria Activates Bax/Bak Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Cisplatin induces DNA damage, leading to p53 activation and mitochondria-mediated apoptosis.

Conclusion

This guide highlights that certain 1,3,4-thiadiazole derivatives exhibit potent and selective anticancer activity, in some cases comparable or superior to cisplatin against specific cancer cell lines. Their mechanism of action, often involving the inhibition of key survival pathways like PI3K/Akt, presents a promising alternative or complementary therapeutic strategy to DNA-damaging agents like cisplatin. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these thiadiazole compounds in oncology.

References

A Comparative Guide to the In Vitro Anticancer Activity of Novel Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical focus of oncological research. Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the in vitro anticancer performance of recently developed thiadiazole compounds against established anticancer drugs, supported by experimental data and detailed protocols.

Performance Comparison: Cytotoxicity of Thiadiazole Derivatives

The antitumor potential of novel thiadiazole compounds is typically evaluated by their half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of several novel thiadiazole derivatives against various human cancer cell lines, benchmarked against standard chemotherapeutic agents. Lower IC50 values indicate higher potency.

Table 1: Cytotoxicity (IC50, µM) of Novel 1,3,4-Thiadiazole Derivatives against Breast Cancer Cell Lines

Compound/DrugMCF-7 (Breast Adenocarcinoma)MDA-MB-231 (Breast Adenocarcinoma)Reference
Novel Thiadiazoles
Compound 2g¹23.29 (48h)-[1]
Compound ST10²49.6 (24h)53.4 (24h)[2][3]
Compound 22d³1.52-[4]
Compound 32a³9.31-[4]
Standard Drugs
Doxorubicin0.65 (72h)-[5]
Etoposide>100 (24h)>100 (24h)[3]
Staurosporine6.77-[6]

¹5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine ²2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole ³Data from a 2023 review, specific compound structures are detailed in the source.[4]

Table 2: Cytotoxicity (IC50, µM) of Novel 1,3,4-Thiadiazole Derivatives against Other Cancer Cell Lines

Compound/DrugA549 (Lung Carcinoma)HCT-116 (Colon Carcinoma)LoVo (Colon Carcinoma)HepG2 (Liver Carcinoma)Reference
Novel Thiadiazoles
Compound 8a³1.62---[4]
Compound 1h,l³2.79---[4]
Compound 22d³-10.3--[4]
Compound 2g¹--2.44 (48h)-[1]
Compound 4c⁴---7.26[6]
Standard Drugs
Doxorubicin0.4 (72h)---[5]
Cisplatin-->200 (48h)-[1][7]
Staurosporine---8.4[6]

¹5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine ³Data from a 2023 review, specific compound structures are detailed in the source.[4] ⁴A novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative.

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of anticancer compounds. The following are detailed methodologies for the most common assays cited in the performance data.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

  • Compound Treatment: Treat the cells with various concentrations of the thiadiazole compounds or standard drugs and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Annexin V-PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of fluorochrome-conjugated Annexin V.[12]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[12]

  • PI Staining and Analysis: Add 400 µL of 1X Binding Buffer and 2 µL of propidium iodide (1 mg/ml) to each tube just before analysis by flow cytometry.[11][12] The cell populations are quantified as follows:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells[13]

Visualizing Experimental and Biological Pathways

Graphical representations of experimental workflows and biological signaling pathways can greatly aid in the comprehension of complex processes. The following diagrams were generated using the DOT language.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Viability/Apoptosis Assay cluster_analysis Data Analysis seeding Seed Cancer Cells in 96-Well Plates incubation1 Incubate for 24h seeding->incubation1 treatment Add Thiadiazole Compounds & Controls incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_reagent Add MTT or Annexin V/PI Reagents incubation2->add_reagent incubation3 Incubate as per Protocol add_reagent->incubation3 measurement Measure Absorbance or Analyze by Flow Cytometry incubation3->measurement analysis Calculate % Viability & IC50 Values measurement->analysis

In Vitro Anticancer Activity Experimental Workflow.

Many thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways that control cell survival and proliferation. A frequently implicated pathway is the PI3K/Akt/mTOR cascade.[14][15]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition of Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiadiazole Thiadiazole Compound Thiadiazole->Akt Inhibition

Simplified PI3K/Akt/mTOR Signaling Pathway Targeted by Thiadiazoles.
oles.

References

"comparative study of thiadiazole and oxadiazole derivatives in cancer research"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiadiazole and oxadiazole are five-membered heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry.[1] Their structural similarity, particularly as bioisosteres of pyrimidine, allows them to interact with various biological targets, making them privileged structures in the design of novel therapeutic agents.[1][2] Both nuclei are notable for their chemical and thermal stability.[3] This guide provides a comparative analysis of thiadiazole and oxadiazole derivatives, focusing on their anticancer properties, mechanisms of action, and the experimental data supporting their development.

Comparative Anticancer Activity: A Data-Driven Overview

Derivatives of both thiadiazole and oxadiazole have demonstrated significant cytotoxic effects across a wide range of human cancer cell lines. The following tables summarize the in vitro anticancer activity, represented by IC50 values, of selected derivatives from recent studies. A lower IC50 value indicates higher potency.

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound IDCancer Cell LineType of CancerIC50 ValueReference
15a Colo-205Colon0.10 µMSudhakara et al.[3]
MCF-7Breast0.24 µMSudhakara et al.[3]
A2780Ovarian0.11 µMSudhakara et al.[3]
A549Lung0.32 µMSudhakara et al.[3]
40a MDA-MB-231Breast (Epithelial)5.9 µM/LTingting et al.[3]
K562Leukemia4.2 µM/LTingting et al.[3]
1h,l SKOV-3Ovarian3.58 µM(Ciprofloxacin-based)[2]
A549Lung2.79 µM(Ciprofloxacin-based)[2]
2g LoVoColon2.44 µM(Benzenesulfonylmethyl)phenyl derivative[4]
MCF-7Breast23.29 µM(Benzenesulfonylmethyl)phenyl derivative[4]
36b HCT-116Colorectal30.7 µg/mLAmin et al.[3]
MCF-7Breast54.9 µg/mLAmin et al.[3]

Table 2: Anticancer Activity of Oxadiazole Derivatives

Compound IDCancer Cell LineType of CancerIC50 ValueReference
13a DU-145Prostate0.011 µMSrinivasa et al.[3]
MCF-7Breast0.056 µMSrinivasa et al.[3]
MDA MB-231Breast0.06 µMSrinivasa et al.[3]
A549Lung0.76 µMSrinivasa et al.[3]
13b MCF-7Breast0.021 µMSrinivasa et al.[3]
DU-145Prostate0.064 µMSrinivasa et al.[3]
A549Lung0.14 µMSrinivasa et al.[3]
4h A549Lung<0.14 µM(Acetamidophenoxy)methyl derivative[5]
16b MCF-7Breast0.22 µMReddy et al.[3]
A-549Lung1.09 µMReddy et al.[3]
17a MinoMantle Cell Lymphoma0.4 µMYu et al.[3]
Z138Chronic Lymphocytic Leukemia0.4 µMYu et al.[3]

Mechanisms of Action: Diverse and Overlapping Pathways

Both heterocyclic systems interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[6] Their ability to act on various targets underscores their potential as multifunctional anticancer agents.

Thiadiazole Derivatives: Thiadiazole derivatives exert their anticancer effects through several mechanisms:

  • Kinase Inhibition: They are known to interfere with critical signaling pathways like PI3K/Akt and MAPK/ERK, which regulate cell growth and survival.[6] Inhibition of Akt signaling is a key mechanism, leading to the induction of apoptosis and tumor growth inhibition.[7]

  • Tubulin Polymerization Inhibition: Certain 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents.[6] They bind to tubulin, interfering with its assembly into microtubules, which disrupts mitosis and induces cell cycle arrest and apoptosis.[6]

  • Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in gene expression and pH regulation in tumor cells, respectively.[1][6]

thiadiazole_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Thiadiazole Thiadiazole Akt Akt Thiadiazole->Akt Inhibits Tubulin Tubulin Thiadiazole->Tubulin Inhibits Polymerization PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Microtubules Microtubules Tubulin->Microtubules CellCycleArrest CellCycleArrest Microtubules->CellCycleArrest Disruption leads to

Thiadiazole derivatives inhibit key survival pathways like PI3K/Akt and disrupt microtubule dynamics.

Oxadiazole Derivatives: Oxadiazole derivatives often target a broader range of signaling molecules:

  • Receptor Tyrosine Kinase (RTK) Inhibition: A prominent mechanism is the inhibition of RTKs such as EGFR and VEGFR-2.[8][9] By blocking EGFR, they can shut down the downstream Ras/Raf/MEK/ERK pathway, which is critical for tumor cell proliferation.[8]

  • PI3K/Akt/mTOR Pathway Inhibition: Similar to thiadiazoles, these compounds can block the PI3K/Akt/mTOR pathway, which restores the activity of tumor suppressors like PTEN and promotes apoptosis.[8]

  • Tumor Suppressor Upregulation: Some derivatives can stabilize the p53 tumor suppressor protein by preventing its degradation, thereby activating pro-apoptotic genes.[8]

  • Other Enzyme Inhibition: Oxadiazoles are also known to inhibit matrix metalloproteinases (MMPs), particularly MMP-9, which is involved in tumor invasion and metastasis.[10][11] Additionally, they can inhibit NF-κB and HDACs.[9][12]

oxadiazole_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Oxadiazole Oxadiazole Oxadiazole->EGFR Inhibits NFkB NFkB Oxadiazole->NFkB Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Inhibits

Oxadiazole derivatives frequently target receptor tyrosine kinases like EGFR and transcription factors like NF-κB.

Experimental Protocols

The evaluation of novel anticancer compounds relies on a standardized set of in vitro assays. Below are the detailed methodologies for key experiments cited in the evaluation of thiadiazole and oxadiazole derivatives.

1. Cell Viability Assay (MTT Assay) This colorimetric assay assesses the metabolic activity of cells and is used to measure cytotoxicity or cytostatic activity of a compound.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., thiadiazole/oxadiazole derivatives) and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin, Cisplatin) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

2. Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

3. Cell Cycle Analysis This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time (e.g., 24 hours). They are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at 37°C in the dark. RNase A ensures that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

General Experimental Workflow

The discovery and development of novel thiadiazole and oxadiazole-based anticancer agents typically follow a structured workflow from synthesis to preclinical evaluation.

workflow node_synthesis 1. Synthesis & Purification of Derivatives node_char 2. Structural Characterization (NMR, Mass Spec, etc.) node_synthesis->node_char node_screen 3. In Vitro Cytotoxicity Screening (e.g., MTT Assay) node_char->node_screen node_lead 4. Identification of Lead Compounds (Low IC50) node_screen->node_lead node_moa 5. Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) node_lead->node_moa node_invivo 6. In Vivo Efficacy Studies (Animal Models) node_moa->node_invivo node_opt 7. Lead Optimization (Structure-Activity Relationship) node_invivo->node_opt node_opt->node_synthesis Iterative Refinement

Workflow for the development of novel heterocyclic anticancer agents.

Conclusion and Future Directions

Both thiadiazole and oxadiazole derivatives have firmly established themselves as promising scaffolds in cancer research. While oxadiazole derivatives have shown remarkable potency against a variety of targets including RTKs and MMPs, thiadiazole derivatives are particularly effective as kinase and tubulin polymerization inhibitors. The data suggests that subtle changes in the core heterocycle and its substituents can significantly alter the biological activity and target specificity.

Future research should focus on:

  • Head-to-head comparative studies: Designing and synthesizing structurally analogous pairs of thiadiazole and oxadiazole derivatives to directly compare their efficacy and mechanism of action.

  • Target deconvolution: Moving beyond broad pathway analysis to identify the specific protein targets of the most potent compounds.

  • Overcoming drug resistance: Investigating the potential of these derivatives to re-sensitize resistant cancer cells to existing chemotherapies.[6]

  • Improving pharmacokinetic profiles: Optimizing lead compounds to enhance their bioavailability, metabolic stability, and safety for potential clinical translation.

By leveraging the unique chemical properties of these heterocyclic systems, the development of next-generation targeted cancer therapies remains a highly promising endeavor.

References

Comparative Analysis of the Biological Activity of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, a heterocyclic compound belonging to the 1,3,4-thiadiazole class. The 1,3,4-thiadiazole scaffold is a prominent feature in a variety of pharmacologically active agents, demonstrating a broad spectrum of activities including antibacterial, anticancer, antifungal, anti-inflammatory, and antiviral properties.[1][2] This guide focuses on the antibacterial and potential anticancer activities of this compound, presenting available experimental data in comparison to standard therapeutic agents and other derivatives of the same class.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The primary metric for in vitro antibacterial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Comparative Antibacterial Performance

The following table summarizes the MIC values of this compound and the broad-spectrum antibiotic Ciprofloxacin against various bacterial species.

CompoundBacterial StrainMIC
This compound Escherichia coli0.8 mg/mL
Bacillus cereus0.8 mg/mL
Staphylococcus epidermidis0.8 mg/mL
Ciprofloxacin Bacillus cereus0.2 µg/mL[3]
Bacillus cereus (one resistant strain)1.6 µg/mL[3]
Bacillus cereus<0.06 mg/L

Note: MIC values for Ciprofloxacin against Bacillus cereus are significantly lower than those reported for this compound, indicating a much higher potency for Ciprofloxacin. It is important to consider that the reported MIC for the target compound is relatively high, suggesting modest antibacterial activity.

Anticancer Activity

A closely related Schiff base derivative, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol , has demonstrated enhanced anticancer activity against prostate cancer cells in vitro.[1][2] This suggests that the parent compound, this compound, may also possess cytotoxic properties against cancer cell lines.

Another derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) , has been shown to inhibit the proliferation of tumor cells from the nervous system, as well as colon and lung carcinomas.[4]

Comparative Anticancer Performance (Prostate Cancer)

The following table presents the available information for the Schiff base derivative of this compound in comparison to the standard chemotherapeutic drug, 5-Fluorouracil (5-FU), against a prostate cancer cell line.

CompoundCell LineActivity/IC50
4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol Prostate Cancer CellsEnhanced anticancer activity observed
5-Fluorouracil (5-FU) PC3 (Prostate Cancer)IC50: 146.1 µg/mL[5]

Note: The data for the thiadiazole compound is qualitative. A direct comparison of potency with 5-Fluorouracil is not possible without quantitative IC50 data for the thiadiazole compound. However, the observed activity in the derivative warrants further investigation into the anticancer potential of the parent compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth medium and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the wells.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture B Adjust Inoculum to ~5x10^5 CFU/mL A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate at 37°C for 18-24h D->E F Observe for Turbidity E->F G Determine MIC F->G

Caption: Workflow for MIC determination.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT_Workflow cluster_setup Setup cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere A->B C Treat with Test Compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan F->G H Read Absorbance at 570nm G->H I Calculate Cell Viability H->I J Determine IC50 I->J

Caption: Workflow for MTT assay.

Potential Signaling Pathways in Anticancer Activity

The anticancer activity of 1,3,4-thiadiazole derivatives is often associated with their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Two of the most frequently implicated pathways are the PI3K/Akt and MAPK/ERK pathways. Dysregulation of these pathways is a hallmark of many cancers.[5]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Ras Ras Receptor->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Transcription Factors mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Thiadiazole 1,3,4-Thiadiazole Derivatives Thiadiazole->PI3K Inhibits Thiadiazole->ERK Inhibits Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Apoptosis Apoptosis Inhibition Transcription->Apoptosis

Caption: Potential anticancer signaling pathways.

References

The Potentiating Power of 1,3,4-Thiadiazole Scaffolds: A Comparative Guide to their Synergistic Effects with Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates innovative strategies to rejuvenate the efficacy of existing antimicrobial agents. One promising avenue lies in the exploration of synergistic interactions, where a non-antibiotic compound potentiates the activity of a conventional antibiotic. This guide focuses on the potential synergistic effects of compounds structurally related to 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol when combined with known antibiotics. While direct studies on this specific molecule are limited, research on analogous 1,3,4-thiadiazole derivatives has revealed significant potentiation of antibacterial activity, offering a compelling case for further investigation.

Performance of 1,3,4-Thiadiazole Derivatives in Combination with Antibiotics

Studies on derivatives of 2-amino-5-substituted-1,3,4-thiadiazole have demonstrated a marked synergistic effect with the aminoglycoside antibiotic kanamycin against Staphylococcus aureus. This potentiation is characterized by a significant reduction in the minimum inhibitory concentration (MIC) of the antibiotic, effectively restoring its potency against otherwise resistant or tolerant bacterial strains.

Quantitative Data Summary

The following table summarizes the synergistic activity observed between a 1,3,4-thiadiazole derivative, 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (Compound 1), and the antibiotic kanamycin against Staphylococcus aureus.

Compound/Antibiotic CombinationOrganismMIC of Kanamycin Alone (µg/mL)MIC of Compound 1 Alone (µg/mL)MIC of Kanamycin in Combination (µg/mL)Fold Reduction in Kanamycin MICFractional Inhibitory Concentration Index (FICI)Interpretation
Kanamycin + Compound 1Staphylococcus aureus3.9>5000.58-fold≤ 0.5Synergy[1]

Note: Data presented is for the derivative 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole as a proxy for the target compound.

While the standalone antibacterial activity of some this compound derivatives has been characterized, data on their synergistic effects is not yet available. For instance, the Schiff base derivative, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, has shown intrinsic antibacterial activity against several pathogens.[2]

Experimental Protocols

The synergistic effects of the 1,3,4-thiadiazole derivatives are typically evaluated using the checkerboard microdilution method. This technique allows for the systematic testing of various concentrations of two compounds, both individually and in combination.

Checkerboard Assay Protocol
  • Preparation of Reagents:

    • Stock solutions of the 1,3,4-thiadiazole derivative and the partner antibiotic are prepared in a suitable solvent (e.g., DMSO).

    • Serial twofold dilutions of both the thiadiazole derivative and the antibiotic are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Plate Setup:

    • The dilutions of the thiadiazole derivative are typically dispensed along the x-axis of the plate.

    • The dilutions of the antibiotic are dispensed along the y-axis of the plate.

    • This creates a matrix of wells containing various combinations of concentrations of the two compounds.

    • Control wells containing only the thiadiazole derivative, only the antibiotic, and no active compounds are included.

  • Inoculation:

    • A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) of the test organism is added to each well.

  • Incubation:

    • The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound(s) that completely inhibits visible bacterial growth.

    • The Fractional Inhibitory Concentration (FIC) is calculated for each well showing no growth. The FIC index (FICI) is calculated using the following formula: FICI = FIC of compound A + FIC of compound B where:

      • FIC of compound A = (MIC of A in combination) / (MIC of A alone)

      • FIC of compound B = (MIC of B in combination) / (MIC of B alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the synergistic effects of a test compound with an antibiotic.

Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis cluster_interpretation Interpretation prep_compound Prepare Stock Solution of Thiadiazole Derivative serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_antibiotic Prepare Stock Solution of Antibiotic prep_antibiotic->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Plate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Determine MICs of Individual Agents & Combinations incubation->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici synergy Synergy calc_fici->synergy FICI <= 0.5 additive Additive/Indifference calc_fici->additive 0.5 < FICI <= 4.0 antagonism Antagonism calc_fici->antagonism FICI > 4.0

Caption: Workflow for Determining Antibiotic Synergy.

Potential Mechanisms of Synergy

While the precise mechanism of synergy for this compound is yet to be elucidated, the observed potentiation by related thiadiazole derivatives suggests several possibilities. These compounds may act by:

  • Increasing cell permeability: The thiadiazole derivative could disrupt the bacterial cell membrane or wall, facilitating increased uptake of the antibiotic.

  • Inhibiting resistance mechanisms: The compound might interfere with bacterial efflux pumps or enzymes that inactivate the antibiotic.

  • Targeting alternative pathways: The thiadiazole derivative could inhibit a pathway that becomes essential for bacterial survival when the primary target of the antibiotic is inhibited.

Further research is crucial to pinpoint the specific molecular interactions and pathways involved in the synergistic activity of this class of compounds. The promising results from related 1,3,4-thiadiazole derivatives strongly support the continued investigation of this compound and its analogs as valuable antibiotic potentiators in the fight against multidrug-resistant bacteria.

References

Safety Operating Guide

Proper Disposal of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol (CAS RN: 3314-23-6). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.

Hazard Identification and Immediate Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards[1]:

  • Harmful if swallowed: Acute toxicity, oral.

  • Causes skin irritation: Skin corrosion/irritation.

  • Causes serious eye irritation: Serious eye damage/eye irritation.

  • May cause respiratory irritation: Specific target organ toxicity, single exposure; Respiratory tract irritation.

Immediate actions in case of exposure:

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements

To minimize exposure risk during handling and disposal, the following PPE is mandatory:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.
Skin and Body Protection A fully buttoned laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is recommended.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Disposal Procedures for this compound

As a phenolic and heterocyclic compound, this compound and its associated waste are classified as hazardous. Under no circumstances should this chemical or its waste be disposed of down the sink.

Step-by-Step Disposal Protocol:

  • Segregation of Waste: All waste streams containing this compound must be segregated from general laboratory waste. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, centrifuge tubes, glassware).

    • Contaminated PPE (e.g., gloves).

  • Waste Collection and Containment:

    • Solid Waste: Collect unwanted solid this compound in a clearly labeled, sealable, and puncture-proof hazardous waste container.

    • Liquid Waste: Aqueous solutions containing the compound should be collected in a shatter-proof, leak-proof container clearly labeled as hazardous waste[2].

    • Contaminated Materials: Items with trace contamination, such as pipette tips, tubes, and gloves, should be collected in a separate, sealable container or a double-lined bag designated for hazardous chemical waste[3][4].

  • Labeling of Waste Containers: All waste containers must be affixed with a hazardous waste label. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., Toxic, Irritant)

    • The date of accumulation

    • The laboratory or department of origin

  • Storage of Chemical Waste:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Keep containers tightly closed when not in use.

    • Store containers at or below eye level to prevent accidental spills[3].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste coordinator to schedule a pickup for the waste.

    • Follow your institution's specific procedures for waste manifest and pickup requests.

Spill Management

In the event of a spill, the response should be dictated by the size of the spill:

  • Small Spills (less than 50 ml of solution or a few grams of solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or absorbent pads.

    • Place the absorbent material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and close the doors.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Provide details of the spilled chemical.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Handling/Use of This compound B Generate Waste A->B C Is waste solid, liquid, or contaminated material? B->C D Solid Waste (Unused chemical) C->D Solid E Liquid Waste (Solutions) C->E Liquid F Contaminated Materials (Gloves, tips, etc.) C->F Contaminated G Collect in labeled, sealed, puncture-proof container D->G H Collect in labeled, sealed, shatter-proof container E->H I Collect in separate, sealed container or double bag F->I J Store in designated hazardous waste area G->J H->J I->J K Contact EHS for waste pickup J->K L End: Proper Disposal K->L

Caption: Disposal workflow for this compound.

References

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4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.